molecular formula C12H15BrN2O2 B1438499 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one CAS No. 1181448-60-1

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B1438499
CAS No.: 1181448-60-1
M. Wt: 299.16 g/mol
InChI Key: DTXZJPBYINJULD-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXZJPBYINJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one, a molecule of interest in medicinal chemistry and drug development due to its core structure incorporating a phenoxyacetic acid moiety and a piperazine ring. This combination of functional groups is prevalent in a wide array of pharmacologically active compounds. The piperazine scaffold is a common feature in drugs targeting the central nervous system, exhibiting activities such as antipsychotic, antidepressant, and antihistaminic effects. This document offers a detailed exploration of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of this target compound, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis

The synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is most effectively approached through a convergent two-step strategy. This involves the initial preparation of a key intermediate, 2-(4-bromophenoxy)acetic acid, followed by its coupling with piperazine to form the final amide product. This method allows for the independent synthesis and purification of the two primary building blocks, ensuring a higher purity of the final compound.

Part 1: Synthesis of the Key Intermediate: 2-(4-Bromophenoxy)acetic Acid

The formation of the ether linkage in 2-(4-bromophenoxy)acetic acid is classically achieved via the Williamson ether synthesis. This well-established and robust reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific synthesis, 4-bromophenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The hydroxide ion from a strong base, such as sodium hydroxide, deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine in chloroacetic acid, displacing the chloride ion in a single concerted step to form the new carbon-oxygen bond, yielding 2-(4-bromophenoxy)acetic acid.

Williamson_Ether_Synthesis

Part 2: Amide Bond Formation: Coupling of 2-(4-Bromophenoxy)acetic Acid with Piperazine

The crucial step in forming the target molecule is the creation of a stable amide bond between the carboxylic acid group of 2-(4-bromophenoxy)acetic acid and one of the secondary amines of the piperazine ring. Amide bond formation is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Two highly effective and commonly employed methods for this transformation are presented below.

Method A: EDC/HOBt Mediated Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive. This is a widely adopted strategy in peptide synthesis and medicinal chemistry due to its mild reaction conditions and high yields.[1][2]

Reaction Mechanism: EDC/HOBt Coupling

The mechanism involves a two-step process.[1][2] First, the carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization if the carboxylic acid has a chiral center. The addition of HOBt mitigates this by reacting with the O-acylisourea to form a more stable and less reactive HOBt-ester. Finally, the nucleophilic nitrogen of piperazine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The by-product of EDC is a water-soluble urea derivative, which can be easily removed during aqueous work-up.[1][3]

EDC_HOBt_Coupling

Method B: In Situ Acid Chloride Formation

An alternative and often more direct approach involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is typically not isolated but is generated in situ and immediately reacted with piperazine. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

Reaction Mechanism: Acid Chloride Formation and Amination

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The highly electrophilic acyl chloride is then readily attacked by the nucleophilic piperazine to form the amide bond.

Acid_Chloride_Synthesis

Experimental Protocols

Materials and Reagents

ReagentMolar Mass ( g/mol )
4-Bromophenol173.01
Chloroacetic acid94.50
Sodium hydroxide40.00
Piperazine (anhydrous)86.14
EDC·HCl191.70
HOBt135.12
Thionyl chloride118.97
Triethylamine101.19
Dichloromethane (DCM)84.93
N,N-Dimethylformamide (DMF)73.09
Diethyl ether74.12
Ethyl acetate88.11
HexanesN/A

Protocol 1: Synthesis of 2-(4-Bromophenoxy)acetic Acid

  • In a 250 mL round-bottom flask, dissolve 17.3 g (0.1 mol) of 4-bromophenol in 100 mL of a 2 M aqueous solution of sodium hydroxide.

  • To this solution, add 10.4 g (0.11 mol) of chloroacetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2, leading to the precipitation of a white solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 2-(4-bromophenoxy)acetic acid.

  • Dry the product in a vacuum oven. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one (EDC/HOBt Method)

  • To a solution of 2.31 g (10 mmol) of 2-(4-bromophenoxy)acetic acid in 50 mL of dry dichloromethane (DCM), add 1.35 g (10 mmol) of HOBt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2.1 g (11 mmol) of EDC·HCl to the cooled solution and stir for 30 minutes.

  • In a separate flask, dissolve 4.3 g (50 mmol, 5 equivalents to ensure mono-acylation) of anhydrous piperazine in 20 mL of dry DCM.

  • Slowly add the piperazine solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of DCM to 5-10% methanol in DCM) to afford the title compound.

Protocol 3: Synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one (Acid Chloride Method)

  • Suspend 2.31 g (10 mmol) of 2-(4-bromophenoxy)acetic acid in 50 mL of dry DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Slowly add 1.3 mL (1.8 g, 15 mmol) of thionyl chloride to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, dissolve 4.3 g (50 mmol) of anhydrous piperazine and 2.8 mL (2.0 g, 20 mmol) of triethylamine in 50 mL of dry DCM and cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the piperazine solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography as described in Protocol 2.

Characterization and Data Summary

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Data:

Parameter2-(4-Bromophenoxy)acetic Acid2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one
Molecular Formula C₈H₇BrO₃C₁₂H₁₅BrN₂O₂
Molar Mass ( g/mol ) 231.04299.17
Appearance White crystalline solidOff-white to pale yellow solid
¹H NMR (CDCl₃, δ ppm) ~10.5 (s, 1H, -COOH), 7.4-7.5 (d, 2H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 4.6 (s, 2H, -OCH₂-)~7.4-7.5 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~4.7 (s, 2H, -OCH₂-), ~3.6-3.8 (m, 4H, piperazine-H), ~2.8-3.0 (m, 4H, piperazine-H), ~1.9 (s, 1H, -NH)
¹³C NMR (CDCl₃, δ ppm) ~174 (-COOH), ~156 (Ar-C-O), ~132 (Ar-C), ~116 (Ar-C), ~114 (Ar-C-Br), ~67 (-OCH₂-)~167 (C=O), ~156 (Ar-C-O), ~132 (Ar-C), ~117 (Ar-C), ~114 (Ar-C-Br), ~68 (-OCH₂-), ~45-50 (piperazine-C)
Mass Spec (m/z) [M-H]⁻: 228.9, 230.9[M+H]⁺: 299.0, 301.0

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The provided values are estimations based on analogous structures.

Conclusion

The synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a straightforward yet illustrative example of key transformations in modern organic and medicinal chemistry. The presented protocols, based on the Williamson ether synthesis and robust amide coupling methodologies, offer reliable and efficient pathways to this valuable scaffold. The choice between the EDC/HOBt and the acid chloride method for the final coupling step will depend on the specific laboratory conditions, substrate sensitivity, and desired scale of the synthesis. Through careful execution of these procedures and thorough characterization of the products, researchers can confidently prepare this compound for further investigation in drug discovery programs.

References

  • Gardini, G. P., et al. (1982). Convenient Synthesis of N-Benzyl-N′-acyl-piperazines.
  • BenchChem. (2025).
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • Chandrasekhar, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4301-4304.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Wikipedia. Fipexide.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Wikipedia. Williamson Ether Synthesis.
  • Organic Syntheses. p-BROMOPHENOL.
  • ChemicalBook. 4-Bromophenylacetic acid synthesis.
  • Sigma-Aldrich. 2-(4-Bromophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanone.
  • Echemi. 1-(4-acetylpiperazin-1-yl)-2-(4-bromophenoxy)ethanone.
  • International Journal of Pharmaceutical Sciences and Research. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel chemical entity, 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. In the absence of direct empirical data for this specific molecule, this document leverages a robust framework of structural analogue analysis, cheminformatics, and a synthesis of current literature on related pharmacophores. By dissecting the core structural motifs—the 4-bromophenoxy group and the piperazin-1-ylethan-1-one scaffold—we extrapolate a series of hypothesized biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for future in-vitro and in-vivo validation studies.

Introduction: Unveiling a Molecule of Interest

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, renowned for its favorable pharmacokinetic properties and its presence in a wide array of clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and psychoactive effects.[2][3][4] The molecule 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one represents an intriguing, yet uncharacterized, member of this chemical family. The conjugation of a brominated phenoxy group to the piperazine core suggests the potential for specific and potent biological interactions.

This guide addresses the current knowledge gap by proposing a scientifically grounded, hypothesized mechanism of action for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. Our approach is rooted in the principle of chemical similarity, wherein the known biological activities of structurally related compounds can provide predictive insights into the function of a novel molecule.

Cheminformatics and Structural Analogue Analysis

The structure of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one can be deconstructed into two key pharmacophoric moieties: the 4-bromophenoxy group and the piperazin-1-ylethan-1-one core. An analysis of the literature for compounds containing these fragments reveals several potential avenues for its biological activity.

The Pharmacological Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, capable of interacting with a diverse range of biological targets.[2] A survey of piperazine-containing compounds highlights its role in targeting:

  • G-Protein Coupled Receptors (GPCRs): Many piperazine derivatives act as ligands for various GPCRs, including serotonergic, dopaminergic, and adrenergic receptors. This suggests a potential for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one to modulate neurological or physiological processes governed by these receptors.

  • Ion Channels: The modulation of ion channels is another established activity of piperazine-containing molecules.

  • Enzyme Inhibition: Piperazine derivatives have been shown to inhibit a variety of enzymes. Notably, compounds with a similar ethanone-piperazine linkage have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy.[5]

  • Kinase Inhibition: The piperazine scaffold is also present in numerous kinase inhibitors, which are critical in cancer treatment.

The Influence of the 4-Bromophenoxy Group

The presence of a bromine atom on the phenoxy ring is a critical feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation, particularly with bromine, can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.

Furthermore, the 4-bromophenoxy moiety is found in molecules with a range of biological activities. For instance, some bromophenyl-containing compounds have shown potential as anticancer and antimicrobial agents.[3]

Hypothesized Mechanism of Action

Based on the structural analogue analysis, we propose two primary, non-mutually exclusive, hypothesized mechanisms of action for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)

Several piperazine derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[3] The general structure of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one aligns with the pharmacophoric features of some known kinase inhibitors.

Proposed Signaling Pathway:

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 2-(4-Bromophenoxy)-1- (piperazin-1-yl)ethan-1-one Compound->RTK Inhibition

Caption: Hypothesized inhibition of the RTK signaling pathway.

Secondary Hypothesis: Modulation of Neuropeptide Receptors

The structural similarity of the piperazine core to ligands of neuropeptide receptors, such as the Neuropeptide Y (NPY) Y2 receptor, presents another plausible mechanism.[6] Antagonists of these receptors have therapeutic potential in various neurological and psychiatric disorders.

Proposed Experimental Workflow for Target Validation:

Target_Validation_Workflow Start Hypothesized Targets (RTKs, NPY Receptors) BindingAssay In vitro Binding Assays (e.g., Radioligand Binding) Start->BindingAssay FunctionalAssay Functional Assays (e.g., Kinase Activity, cAMP) BindingAssay->FunctionalAssay CellBasedAssay Cell-Based Assays (Proliferation, Signaling) FunctionalAssay->CellBasedAssay InVivo In vivo Animal Models (Xenograft, Behavioral) CellBasedAssay->InVivo Conclusion Mechanism of Action Elucidation InVivo->Conclusion

Caption: A proposed workflow for validating the hypothesized targets.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the aforementioned hypotheses, a systematic and multi-faceted experimental approach is required.

In-vitro Target Identification and Validation
  • Broad Kinase Panel Screening:

    • Objective: To identify potential kinase targets.

    • Method: Screen 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one against a comprehensive panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

    • Data Analysis: Calculate the percentage of inhibition for each kinase.

  • IC50 Determination for Hit Kinases:

    • Objective: To determine the potency of inhibition for the identified "hit" kinases.

    • Method: Perform dose-response assays for the most promising kinase targets identified in the initial screen.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

  • Receptor Binding Assays:

    • Objective: To assess the binding affinity to a panel of GPCRs, with a focus on neuropeptide receptors.

    • Method: Utilize competitive radioligand binding assays with membrane preparations from cells overexpressing the target receptors.

    • Data Analysis: Determine the inhibition constant (Ki) for each receptor.

Cellular Assays to Confirm Biological Activity
  • Cell Proliferation Assays:

    • Objective: To evaluate the anti-proliferative effects in relevant cancer cell lines.

    • Method: Treat cancer cell lines known to be dependent on the identified target kinases (e.g., EGFR-dependent lung cancer cells) with increasing concentrations of the compound.

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) using assays such as MTT or CellTiter-Glo®.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To confirm the inhibition of the target kinase signaling pathway within the cell.

    • Method: Treat cells with the compound and analyze the phosphorylation status of key downstream signaling proteins (e.g., p-ERK, p-AKT) by Western blot.

Data Presentation: A Comparative Overview

The following table presents a hypothetical summary of data that could be generated from the proposed experiments, comparing 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one with known inhibitors.

Assay 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Reference Inhibitor A (Kinase) Reference Antagonist B (GPCR)
Target Kinase IC50 (nM) To be determined15>10,000
Target GPCR Ki (nM) To be determined>10,00025
Cell Line A GI50 (µM) To be determined0.5>50
Cell Line B GI50 (µM) To be determined>50>50

Conclusion and Future Directions

While the precise mechanism of action of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one remains to be empirically determined, this in-depth analysis of its structural components provides a strong foundation for targeted investigation. The presented hypotheses, centered on the inhibition of receptor tyrosine kinases and modulation of neuropeptide receptors, offer tangible starting points for a comprehensive research program.

Future research should prioritize the proposed in-vitro screening and cellular assays to identify and validate the primary biological targets. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize the potency and selectivity of this promising chemical scaffold. The elucidation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

References

  • Ryad, N., Elmaaty, A. A., Selim, S., Almuhayawi, M. S., et al. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing.
  • Chemspace. (n.d.). 2-(4-bromo-3-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one.
  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Shoblock, J. R., Welty, N., Nepomuceno, D., Lord, B., et al. (2009, December 2). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed.
  • Deveshegowda, S. N., Metri, P. K., Shivakumar, R., Yang, J.-R., et al. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed.
  • PMC. (2025, June 14). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecule 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one represents a compelling scaffold for drug discovery. Its structure incorporates two key pharmacophores: a piperazine ring and a bromophenoxy moiety. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, featured in a multitude of clinically approved drugs targeting a wide array of biological entities.[1][2][3] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse interactions with biological targets.[1] The bromophenoxy group, on the other hand, can significantly influence the compound's pharmacokinetic properties and contribute to specific binding interactions. This guide provides an in-depth analysis of the potential biological targets of this compound, outlines a strategic approach for target validation, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Section 1: In Silico Target Prediction and Physicochemical Profiling

Prior to engaging in resource-intensive wet-lab experiments, a robust in silico evaluation is paramount.[4][5][6] This initial step allows for the generation of data-driven hypotheses and the prioritization of potential biological targets.

Physicochemical Properties

A preliminary analysis of the compound's physicochemical properties provides insights into its drug-likeness and potential pharmacokinetic behavior.

PropertyPredicted ValueSignificance
Molecular Weight 313.19 g/mol Adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.
LogP (Octanol/Water) 2.35Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 41.57 ŲSuggests good potential for crossing the blood-brain barrier.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Data generated using computational chemistry software.

Computational Target Prediction Workflow

The in silico prediction of drug-target interactions is a crucial first step in modern drug discovery.[4][5] By leveraging computational models, we can narrow down the vast landscape of potential biological targets to a manageable number for experimental validation.[7][8][9]

G cluster_0 In Silico Target Prediction Compound 2-(4-Bromophenoxy)-1- (piperazin-1-yl)ethan-1-one Similarity Chemical Similarity Search (e.g., Tanimoto) Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Prediction Target Prediction (Machine Learning) Similarity->Prediction Pharmacophore->Prediction Docking Molecular Docking Prioritized_Targets Prioritized Target List Docking->Prioritized_Targets Ranked by Binding Energy and Interaction Patterns Prediction->Docking G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response phosphorylates targets

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin Receptors (5-HT Receptors)

The serotonin system is implicated in a wide range of physiological and psychological processes, including mood, sleep, and appetite. [10][11][12][13]With the exception of the 5-HT3 receptor (a ligand-gated ion channel), all other serotonin receptors are GPCRs. [12][14]The diverse signaling mechanisms of 5-HT receptors make them attractive targets for therapeutic intervention. [10][11][14]

G Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A G_protein Gαq/11 Protein HTR2A->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Section 3: Experimental Validation of GPCR Targets

Experimental validation is essential to confirm the predictions made by in silico methods. [8][15][16][17]A tiered approach, starting with binding assays and progressing to functional assays, provides a comprehensive understanding of the compound's interaction with its target.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. [18][19][20][21]These assays measure the displacement of a radiolabeled ligand by the test compound. [18][19] Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO-K1 cells expressing human D2 dopamine receptor). [22]2. Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the test compound. [19][22]3. Incubation: Incubate the plate to allow the binding to reach equilibrium. [19]4. Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. [19][22]5. Detection: Quantify the radioactivity retained on the filters using a scintillation counter. [19][22]6. Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation. [22]

Functional Assays: cAMP Measurement

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. [23][24][25][26]For Gαs- and Gαi-coupled receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a direct readout of receptor activation or inhibition. [23][24][27] Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture cells expressing the target receptor in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP. [27]4. cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, FRET, or luminescence-based) to quantify cAMP levels. [23][27]These kits typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody. [23]5. Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Section 4: Secondary Target Hypotheses

While GPCRs are the primary candidates, the structural motifs of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one also suggest potential interactions with other target classes.

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. [14][28]Inhibition of MAO can lead to increased levels of these neurotransmitters in the synapse, an effect utilized in the treatment of depression and Parkinson's disease.

Protocol: MAO-Glo™ Assay

The MAO-Glo™ assay is a sensitive, luminescence-based method for measuring MAO activity. [29][30][31][32]

  • Enzyme Incubation: Incubate recombinant human MAO-A or MAO-B with the test compound.

  • Substrate Addition: Add a luminogenic MAO substrate. [29][30][31]This substrate is a luciferin derivative that is converted by MAO into a substrate for luciferase. [29][30]3. Detection: Add a luciferin detection reagent to stop the MAO reaction and initiate a stable luminescent signal. [29][30][31]4. Measurement: Measure the luminescence, which is directly proportional to MAO activity. [29][31]

Ion Channels

The phenoxy-piperazine scaffold has been reported in compounds that modulate the activity of various ion channels. While a lower probability target class, this should not be entirely discounted without preliminary screening, for instance, using automated patch-clamp electrophysiology.

Section 5: Summary and Future Directions

The analysis presented in this guide strongly suggests that 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is most likely to interact with GPCRs, particularly dopamine and serotonin receptors. The proposed experimental workflow provides a clear and efficient path for validating these primary hypotheses and exploring secondary possibilities.

Potential Target ClassKey ExamplesPrimary Validation MethodTherapeutic Relevance
GPCRs Dopamine Receptors (D2, D3), Serotonin Receptors (5-HT1A, 5-HT2A)Radioligand Binding Assays, cAMP Functional AssaysCNS disorders (psychosis, depression, anxiety), neurodegenerative diseases.
Enzymes Monoamine Oxidase (MAO-A, MAO-B)MAO-Glo™ AssayDepression, Parkinson's Disease.
Ion Channels Voltage-gated Na⁺, K⁺, Ca²⁺ channelsElectrophysiology (Patch-Clamp)Epilepsy, pain, cardiac arrhythmias.

Future work should focus on a systematic screening of the compound against a panel of GPCRs, followed by more detailed pharmacological characterization of the most promising hits. Subsequent lead optimization efforts could then be guided by the structure-activity relationships derived from these initial studies.

References

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • MAO-Glo™ Assay Protocol - Promega GmbH. (URL: [Link])

  • Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile - PMC. (URL: [Link])

  • cAMP Hunter™ eXpress GPCR Assay. (URL: [Link])

  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (URL: [Link])

  • cAMP Accumulation Assay - Creative BioMart. (URL: [Link])

  • Novel and atypical pathways for serotonin signaling - PMC. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment | Frontiers Research Topic. (URL: [Link])

  • Serotonin Receptor Signaling | GeneGlobe - QIAGEN. (URL: [Link])

  • Dopamine receptor - Wikipedia. (URL: [Link])

  • cAMP Assays in GPCR Drug Discovery - PubMed. (URL: [Link])

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Computational/in silico methods in drug target and lead prediction - PMC. (URL: [Link])

  • Serotonergic Synapse Pathway - Creative Diagnostics. (URL: [Link])

  • GPCR cAMP Product Solutions - DiscoverX. (URL: [Link])

  • The Signaling and Pharmacology of the Dopamine D1 Receptor - Frontiers. (URL: [Link])

  • In silico prediction of novel therapeutic targets using gene–disease association data. (URL: [Link])

  • How to experimentally validate drug-target interactions? - ResearchGate. (URL: [Link])

  • Radioligand Binding Assay | Springer Nature Experiments. (URL: [Link])

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (URL: [Link])

  • Identifying novel drug targets with computational precision - ScienceDirect - DOI. (URL: [Link])

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC. (URL: [Link])

  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (URL: [Link])

  • Piperazine - Wikipedia. (URL: [Link])

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - MDPI. (URL: [Link])

  • PIPERAZINES - Ataman Kimya. (URL: [Link])

  • Validation guidelines for drug-target prediction methods - PubMed. (URL: [Link])

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])

  • Synthesis and Pharmacological Study of New Piperazine Derivatives. III. Phenoxyalkylpiperazines. (URL: [Link])

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • Synthesis and Pharmacological Study of New Piperazine Derivatives. III. Phenoxyalkylpiperazines | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (URL: [Link])

  • 2-(4-bromo-3-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one - Chemspace. (URL: [Link])

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (URL: [Link])

  • (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - ResearchGate. (URL: [Link])

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Preliminary Biological Screening of Novel Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Biological Screening of Novel Piperazine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Piperazine Advantage

The piperazine scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to bind multiple receptor subtypes with high affinity. Its conformational flexibility, combined with the presence of two nitrogen atoms that can act as hydrogen bond acceptors or donors (at physiological pH), allows for diverse pharmacodynamic profiles.

However, this versatility presents a double-edged sword: a novel piperazine designed as an antimicrobial may inadvertently act as a potent serotonin receptor antagonist. Therefore, a rigorous preliminary screening workflow must not only assess efficacy but also rapidly de-risk off-target liabilities (particularly CNS) and metabolic instability.

This guide outlines a modular, self-validating screening protocol designed to filter novel piperazine libraries effectively.

Compound Management & Library Preparation

Before biological interrogation, the physical integrity of the library must be established. Piperazine derivatives are often synthesized as hydrochloride or fumarate salts to improve stability.

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: 10 mM is the industry standard.

  • Storage: -20°C in amber vials (light sensitive).

  • Solubility Check: Visual inspection for precipitation upon dilution into aqueous media (PBS) is mandatory. Piperazines with lipophilic N-substituents (e.g., benzhydryl groups) may precipitate at >100 µM.

Module A: Antimicrobial Efficacy Screening

Target Audience: Infectious Disease Researchers

Piperazine derivatives often exhibit antimicrobial activity by disrupting cell membranes or inhibiting efflux pumps. The core metric is the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay (MIC)

Objective: Determine the lowest concentration inhibiting visible growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Positive Control: Ciprofloxacin (Fluoroquinolone with a piperazine ring).

  • Metabolic Dye: Resazurin (optional, for colorimetric readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of CAMHB into all wells.

  • Compound Addition: Add 100 µL of 2x compound stock to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check or Absorbance at 600 nm (

    
    ).
    

Data Analysis:



Safety Counter-Screen: Hemolysis Assay

Rationale: Many antimicrobial piperazines are cationic amphiphiles. They must be screened for hemolytic activity to ensure they lyse bacteria, not human erythrocytes.

Protocol Snapshot:

  • Source: Defibrinated sheep or human blood (washed 3x in PBS).

  • Treatment: Incubate 2% RBC suspension with compound (e.g., at 5x MIC) for 1 hour at 37°C.

  • Controls: 1% Triton X-100 (100% Lysis), PBS (0% Lysis).

  • Readout: Centrifuge (1000 x g, 10 min). Measure supernatant absorbance at 540 nm (Hemoglobin).

  • Threshold: >10% hemolysis at therapeutic concentrations is a "No-Go".

Module B: Anticancer Cytotoxicity Screening

Target Audience: Oncology Researchers

Piperazines are key pharmacophores in kinase inhibitors (e.g., Imatinib). The primary screen assesses metabolic viability.

Protocol: MTT Assay

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step:

  • Seeding: Seed tumor cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of piperazine compounds (0.1 – 100 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Table 1: Interpretation of Cytotoxicity Data

IC50 Value (µM)ClassificationAction Item
< 1.0Highly PotentPrioritize for mechanism of action (MoA) studies.
1.0 – 10.0ModerateOptimize substituents (SAR).
10.0 – 50.0WeakConsider as a scaffold, but requires major optimization.
> 50.0InactiveDiscard.

Module C: CNS & Off-Target Profiling

Target Audience: Neuropharmacologists & Safety Toxicologists

Critical Liability: The piperazine ring is a "privileged" binder for GPCRs, specifically Dopamine (D2) and Serotonin (5-HT) receptors. Even if your target is not CNS, you must screen for this to avoid side effects.

Protocol: Single-Point Radioligand Binding Screen

Objective: Rapidly identify if compounds bind to 5-HT1A or D2 receptors.

Method:

  • Membrane Prep: Use CHO cells overexpressing human D2 or 5-HT1A receptors.

  • Radioligand:

    
    -Spiperone (for D2) or 
    
    
    
    -8-OH-DPAT (for 5-HT1A).
  • Competition: Incubate membranes + Radioligand + Test Compound (fixed at 10 µM).

  • Filtration: Harvest on glass fiber filters (GF/B), wash, and count scintillation.

  • Hit Criteria: >50% displacement of radioligand at 10 µM indicates a "Hit" (potential liability or lead). Follow up with

    
     determination.
    

Module D: Early ADME (Metabolic Stability)

Piperazine rings are susceptible to oxidative metabolism (N-oxidation, hydroxylation) by Cytochrome P450 enzymes.

Microsomal Stability Assay

Protocol:

  • Incubation: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor disappearance of parent peak.

  • Calculation:

    
    
    High Clearance Warning:
    
    
    
    min.[2]

Visualizing the Screening Logic

The following diagram illustrates the decision tree for a novel piperazine library, integrating efficacy, safety, and ADME filters.

PiperazineScreeningWorkflow cluster_0 Primary Efficacy Screen Start Novel Piperazine Library (Synthesis & QC) Solubility Solubility Check (PBS, pH 7.4) Start->Solubility MIC Antimicrobial: MIC Assay Solubility->MIC Infective Track MTT Anticancer: MTT Cytotoxicity Solubility->MTT Oncology Track Hemolysis Hemolysis Assay (RBC Lysis) MIC->Hemolysis Active (<10 µM) GPCR CNS Off-Target Screen (5-HT/DA Binding) MTT->GPCR Active (<5 µM) Microsome Metabolic Stability (Microsomes) Hemolysis->Microsome <10% Lysis GPCR->Microsome Check Liability HitSel Hit Selection (Selectivity Index > 10) Microsome->HitSel t1/2 > 30 min

Caption: Integrated screening workflow for piperazine derivatives. Green/Red nodes indicate primary efficacy tracks; Yellow nodes indicate critical safety counter-screens.

References

  • Romanelli, M. N., et al. (2022).[3] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984. Link

  • Patel, P. R., et al. (2022).[3][4] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences, 9(2), 36-39.[4] Link

  • Ulenberg, S., et al. (2015). "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." PLOS ONE, 10(3), e0122772. Link

  • Kowalski, P., et al. (2023). "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[5] Link

  • Oddo, A., et al. (2023). "Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity." Methods and Protocols, 6(1), 17. Link

Sources

Pharmacological Profiling of New Chemical Entities: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a "validated hit" to a "clinical candidate" is less about finding activity and more about defining the Quality of the Molecule . Pharmacological profiling is not merely a screening exercise; it is a risk mitigation strategy designed to predict clinical failure before expensive in vivo toxicology studies begin.

This guide outlines the technical architecture for profiling New Chemical Entities (NCEs). It moves beyond basic


 generation to focus on the causality of drug action, the integrity of safety panels, and the mathematical rigor required to translate in vitro data into in vivo prediction.

Part 1: The Strategic Framework

The Profiling Cascade

Effective profiling follows a logic gate system. Data must be orthogonal—meaning results from one assay type (e.g., binding) must be validated by a mechanistically distinct assay (e.g., functional).

  • Tier 1 (Primary Pharmacology): Does the NCE bind the target? Does it modulate function (Agonist/Antagonist)?

  • Tier 2 (Secondary Pharmacology): How selective is the NCE against related family members (e.g.,

    
     vs. 
    
    
    
    adrenergic receptors)?
  • Tier 3 (Safety Pharmacology): Does the NCE interact with the "Anti-Targets"—proteins known to cause clinical adverse events (e.g., hERG, 5-HT2B)?

Visualizing the Workflow

The following diagram illustrates the critical decision nodes in the profiling cascade.

ProfilingCascade Hit Validated Hit Primary Primary Pharmacology (Binding & Function) Hit->Primary Selectivity Selectivity Profiling (Family Members) Primary->Selectivity Potency < 100nM Safety Safety Panel (Bowes 44 / ICH S7A) Selectivity->Safety Selectivity > 30x Safety->Primary Off-target Hit (Re-design) MoA Mechanism of Action (Kinetics/Residence Time) Safety->MoA Clean Profile Candidate Clinical Candidate MoA->Candidate

Figure 1: The Profiling Cascade. A logic-gate workflow ensuring only high-quality NCEs progress to safety pharmacology.

Part 2: Primary Pharmacology & Mechanism

Binding vs. Function: The Orthogonal Approach

A common error in early discovery is relying solely on functional assays (e.g., cAMP,


 flux). While functional assays confirm biological response, they are subject to signal amplification, often masking the true affinity of the molecule.
  • Binding Assays (

    
    ):  Measure the thermodynamic interaction between ligand and receptor. They are the "ground truth" of occupancy.
    
  • Functional Assays (

    
    ):  Measure the downstream consequence of binding.
    

Critical Insight: A compound with a functional


 of 10 nM but a binding 

of 500 nM suggests hemiequilibrium or assay interference (e.g., aggregation), necessitating immediate structural review.
Mechanism of Action (MoA)

Understanding how a drug works is as vital as that it works.

  • Competitive: Displaces the orthosteric ligand (shift in

    
    ).
    
  • Allosteric: Binds a distinct site, modulating efficacy (

    
    ) or affinity (Cooperativity factor 
    
    
    
    ).
  • Residence Time (

    
    ):  Modern profiling emphasizes 
    
    
    
    . Long residence time often correlates better with in vivo efficacy than thermodynamic affinity (
    
    
    ).

Part 3: Secondary & Safety Pharmacology[1][2]

The "Valley of Death" Panel

Safety pharmacology aims to identify interactions with "Anti-Targets"—proteins associated with severe toxicity. The industry standard, defined by Bowes et al. (2012) , recommends a core panel of 44 targets.

Table 1: Critical Safety Targets & Associated Risks

Target ClassSpecific TargetClinical Risk (Adverse Event)
Ion Channel hERG (

)
QT prolongation, Torsades de Pointes (Arrhythmia)
GPCR 5-HT

Cardiac Valvulopathy (Fibrosis)
Enzyme COX-2Cardiovascular thrombotic events
GPCR Dopamine

Extrapyramidal symptoms, Hyperprolactinemia
Transporter DAT / SERTAbuse potential, Psychosis
Interpreting Safety Hits

A "hit" in a safety panel (usually >50% inhibition at 10


M) triggers a secondary 

determination.
  • Safety Margin Calculation:

    
    
    
  • Standard: A safety margin of >30-100x is typically required to proceed to IND-enabling studies [1].

Part 4: Technical Protocols

Protocol A: Radioligand Binding Assay (Filtration)

The Gold Standard for Affinity (


)

Objective: Determine the equilibrium dissociation constant (


) of an NCE displacing a radiolabeled probe.

Materials:

  • Membrane prep expressing target receptor (e.g., CHO-K1).

  • Radioligand (e.g.,

    
    -Antagonist) at concentration 
    
    
    
    .
  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% PEI (to reduce non-specific binding).

Step-by-Step Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Plate Setup (96-well):

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (1000x

      
      ).
      
    • Test: Membrane + Radioligand + NCE (10-point dose response).

  • Incubation: Incubate at equilibrium (typically 60-90 mins at 25°C). Note: Time must be validated to ensure steady state.

  • Harvesting: Rapidly filter using a cell harvester (e.g., Tomtec). Wash 3x with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry filters, add scintillant, and count CPM (Counts Per Minute) on a Beta-counter.

Data Logic:



If NSB > 20% of Total Binding, optimize filter blocking or wash steps.
Protocol B: FLIPR Calcium Flux Assay

High-Throughput Functional Screening

Objective: Measure intracellular calcium release (


) via GPCR (

) activation.

Step-by-Step Workflow:

  • Cell Plating: Seed cells (e.g., HEK293-Target) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add Calcium-sensitive dye (e.g., Fluo-4 AM) in Tyrode’s buffer containing 2.5 mM Probenecid .

    • Expert Note: Probenecid inhibits the anion exchange transporter, preventing dye leakage from the cell.

  • Incubation: 45 minutes at 37°C, followed by 15 minutes at RT to equilibrate.

  • Baseline Reading: Place in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.

  • Compound Addition:

    • Agonist Mode: Add NCE, measure peak RFU (Relative Fluorescence Units).

    • Antagonist Mode: Add NCE, incubate 15 mins, then add Reference Agonist (

      
       conc). Measure inhibition of flux.
      

Part 5: Data Analysis & Mathematical Rigor

The Cheng-Prusoff Correction

Raw


 values from binding assays are dependent on the concentration of the radioligand used. To report the true affinity (

), you must apply the Cheng-Prusoff equation [2].[1][2][3][4]


  • 
     : Inhibitory Constant (Absolute affinity).
    
  • 
     : Concentration displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand added.[5][6]
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).[2][5][6]
    

Scientist's Note: If you use


, then 

. This is the optimal experimental design to minimize error.
Visualizing Competitive Inhibition

The following diagram demonstrates the mechanistic logic of competitive binding used in the Cheng-Prusoff derivation.

CompetitiveBinding R Receptor (R) RL RL Complex R->RL + L RI RI Complex R->RI + I L Ligand (L) I Inhibitor (I)

Figure 2: Competitive Binding Model. The Inhibitor (I) and Ligand (L) compete for the same Receptor (R) site, forming mutually exclusive complexes.

The Shift Table (Potency Ratios)

When profiling selectivity, present data as a "Fold Shift."



  • Ratio = 1: Non-selective (High Risk).

  • Ratio > 100: Highly Selective (Low Risk).

References

  • Bowes, J., et al. (2012).[7][8][9][10][11] Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.[10][11] Nature Reviews Drug Discovery, 11(12), 909–922.[8][9][10][11] Link

  • Cer, R., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. Link

  • ICH. (2000).[12] Safety Pharmacology Studies for Human Pharmaceuticals S7A. International Conference on Harmonisation. Link

  • ICH. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B. International Conference on Harmonisation. Link

Sources

Methodological & Application

Application Note: Synthetic Route for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one features a halogenated phenoxy ether linked via an acetamide bridge to an unprotected piperazine ring. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of CNS-active agents, GPCR ligands, and kinase inhibitors due to the piperazine ring's favorable pharmacokinetic properties, such as increased aqueous solubility and oral bioavailability[1].

This application note details a highly efficient, four-step linear synthetic route starting from commercially available 4-bromophenol. The protocol emphasizes orthogonal protection strategies, optimal coupling reagents for sterically hindered secondary amines, and self-validating analytical checkpoints to ensure high-fidelity synthesis for drug development professionals.

Retrosynthetic Strategy & Chemical Logic

The synthesis is driven by strict mechanistic causality to prevent side reactions and maximize yield:

  • Ether Linkage Formation : The Williamson ether synthesis between 4-bromophenol and ethyl chloroacetate is utilized. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides the optimal thermodynamic environment. As a mild base, K₂CO₃ selectively deprotonates the phenol without causing premature ester hydrolysis, driving the Sₙ2 displacement efficiently[2].

  • Saponification : Base-catalyzed hydrolysis of the resulting ester yields 2-(4-bromophenoxy)acetic acid. This intermediate is characterized by its hydrophobic aromatic ring and reactive carboxylic acid functional group, making it an ideal electrophile precursor[3].

  • Orthogonal Protection & Amide Coupling : Piperazine is a symmetrical diamine. To prevent the formation of symmetric diamides (dimerization), the use of mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is strictly required[1]. Furthermore, coupling a secondary amine to a carboxylic acid requires potent activation due to steric hindrance. HATU is selected over traditional carbodiimides (like EDC) because the in-situ formation of a highly reactive HOAt-ester accelerates the nucleophilic attack by the secondary amine, minimizing unreacted starting material[1][4].

  • Acidic Deprotection : The tert-butyl carbamate (Boc) group is cleaved via an Sₙ1 mechanism using Trifluoroacetic acid (TFA). The release of gaseous isobutylene and CO₂ entropically drives the reaction forward, yielding the final free amine without disrupting the ether or amide linkages.

Synthetic Workflow Visualization

SyntheticRoute A 4-Bromophenol + Ethyl chloroacetate B Ethyl 2-(4-bromophenoxy)acetate (Williamson Ether Synthesis) A->B K2CO3, DMF, 80°C C 2-(4-Bromophenoxy)acetic acid (Saponification) B->C NaOH, EtOH/H2O, RT D tert-Butyl 4-(2-(4-bromophenoxy)acetyl) piperazine-1-carboxylate (Amide Coupling) C->D Mono-Boc-Piperazine, HATU, DIPEA, DMF, RT E 2-(4-Bromophenoxy)-1-(piperazin-1-yl) ethan-1-one (Boc Deprotection) D->E TFA, DCM, RT

Figure 1: Four-step synthetic workflow for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate
  • Procedure : In a flame-dried round-bottom flask under N₂, dissolve 4-bromophenol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide. Add ethyl chloroacetate (1.1 eq) dropwise. Heat the reaction mixture to 80 °C and stir for 4 hours[2].

  • Workup : Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint : TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the phenol spot (UV active, stains dark with KMnO₄) and the appearance of a higher R_f product spot.

Step 2: Synthesis of 2-(4-Bromophenoxy)acetic acid
  • Procedure : Dissolve the crude ethyl 2-(4-bromophenoxy)acetate (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.3 M). Add Sodium Hydroxide (NaOH) pellets (2.0 eq) and stir at room temperature for 2 hours.

  • Workup : Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract once with Diethyl Ether to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH ~2.

  • Self-Validation Checkpoint : A white crystalline precipitate of 2-(4-bromophenoxy)acetic acid will crash out of the aqueous solution upon acidification[3]. Filter the precipitate, wash with cold water, and dry under high vacuum.

Step 3: HATU-Mediated Amide Coupling
  • Procedure : To a solution of 2-(4-bromophenoxy)acetic acid (1.0 eq) in anhydrous DMF (0.2 M), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-activate the acid into the HOAt-ester[1][4]. Add mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate) (1.1 eq) and stir at room temperature for 12 hours.

  • Workup : Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

  • Self-Validation Checkpoint : LC-MS analysis of the organic layer must show the desired mass. Due to the bromine atom, look for the characteristic 1:1 isotopic doublet at m/z [M+H]⁺ = 399.1 (⁷⁹Br) and 401.1 (⁸¹Br).

Step 4: Boc Deprotection to Final Product
  • Procedure : Dissolve the Boc-protected intermediate (1.0 eq) in Dichloromethane (DCM) (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise until a 4:1 DCM:TFA ratio is achieved. Warm to room temperature and stir for 2 hours.

  • Workup : Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To obtain the free base, dissolve the resulting TFA salt in DCM and wash with 1M NaOH. Extract, dry the organic layer, and concentrate to yield 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

  • Self-Validation Checkpoint : LC-MS must confirm the loss of the Boc group (-100 Da), showing the product isotopic doublet at m/z [M+H]⁺ = 299.0 and 301.0.

Quantitative Data & Optimization Metrics

Reaction StepKey Reagents & SolventsTemp & TimeExpected YieldSelf-Validation Metric (QA/QC)
1. Williamson Ether Synthesis 4-Bromophenol, Ethyl chloroacetate, K₂CO₃, DMF80 °C, 4 h>95%TLC: Product R_f ~0.6 (Hex/EtOAc 4:1)
2. Saponification Ester intermediate, NaOH, EtOH/H₂ORT, 2 h90-95%Visual: Rapid precipitation at pH 2
3. Amide Coupling Acid intermediate, Mono-Boc-piperazine, HATU, DIPEA, DMFRT, 12 h80-85%LC-MS:[M+H]⁺ = 399.1 / 401.1 (Doublet)
4. Boc Deprotection Boc-intermediate, TFA, DCMRT, 2 h>95%LC-MS: [M+H]⁺ = 299.0 / 301.0 (Doublet)

References

  • Journal of Medicinal Chemistry - ACS Publications . Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2. Retrieved from: [Link][4]

Sources

In Vitro Assay Development for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one: A Strategic Guide for Target Identification and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a strategic, multi-tiered approach for the in vitro characterization of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one, a novel compound with an unknown mechanism of action. Recognizing that many promising chemical entities emerge without a predefined biological target, this document provides researchers, scientists, and drug development professionals with a robust framework for target identification, validation, and mechanistic studies. By integrating high-throughput phenotypic screening with subsequent target deconvolution and focused biochemical and cell-based assays, this guide serves as a practical roadmap from initial observation to mechanistic insight. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility, and are supported by in-depth scientific rationale and authoritative references.

Introduction: The Challenge of Orphan Compounds

The landscape of drug discovery is increasingly populated by compounds, such as 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one, that exhibit interesting chemical structures but lack a known biological target. The piperazine moiety is a common feature in many centrally active agents, including those targeting dopaminergic and serotonergic receptors, while phenoxy derivatives are associated with a wide array of biological activities.[1][2][3] This structural combination suggests a high potential for bioactivity, yet necessitates a systematic and unbiased approach to uncover its therapeutic potential.

Classical or "forward" pharmacology, which begins with a desired phenotypic change and works backward to identify the molecular target, is the most logical path forward for such "orphan" compounds.[4] This guide eschews a rigid, one-size-fits-all template in favor of a fluid and logical progression of assays. We will begin with broad, phenotype-based screening to cast a wide net for potential biological effects, followed by a focused investigation into the most promising leads to elucidate the precise mechanism of action (MOA).

A Multi-Phased Strategy for In Vitro Characterization

Our approach is divided into three distinct but interconnected phases, designed to systematically narrow the focus from broad phenotypic effects to a specific molecular target and its associated signaling pathway.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & MOA Studies phenotypic_screening High-Content Phenotypic Screening (e.g., Cell Painting) target_deconvolution Target Identification Strategies (e.g., Proteomics, Genetic Screens) phenotypic_screening->target_deconvolution Identified Phenotype biochemical_assays Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) target_deconvolution->biochemical_assays Hypothesized Target(s) cell_based_assays Cell-Based Functional Assays (e.g., Signaling Pathway Analysis) biochemical_assays->cell_based_assays Validated Target

Caption: Overall workflow for the characterization of an orphan compound.

Phase 1: High-Throughput Phenotypic Screening

The initial step is to observe the effect of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one on whole cells without any preconceived bias about its target.[5] Phenotypic screening allows for the discovery of unexpected biological activities and can provide valuable clues for downstream target identification.[4]

The Cell Painting Assay: A Powerful, Unbiased Approach

The "Cell Painting" assay is a high-content, imaging-based technique that uses a cocktail of fluorescent dyes to stain multiple cellular compartments.[6] This allows for the creation of a detailed morphological profile of cells treated with the compound. By comparing the profile of treated cells to controls, we can generate a "fingerprint" of the compound's effect and potentially match it to the fingerprints of compounds with known mechanisms of action.

Protocol 1: Cell Painting Assay

  • Cell Culture: Plate a suitable human cell line (e.g., U2OS) in 384-well, optically clear bottom plates at a density that will result in a sub-confluent monolayer at the time of imaging.

  • Compound Treatment: Add 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one at a range of concentrations (e.g., 0.1 µM to 50 µM) to the cells and incubate for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and positive controls with known mechanisms of action.

  • Staining: Stain the cells with a cocktail of fluorescent dyes targeting the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), Golgi apparatus and plasma membrane (WGA), actin cytoskeleton (phalloidin), and nucleoli and cytoplasmic RNA (SYTO 14).

  • Imaging: Acquire images using a high-content imaging system, capturing multiple channels for each well.

  • Image Analysis: Use automated image analysis software to segment cells and extract hundreds of morphological features (e.g., size, shape, texture, intensity) from each cellular compartment.

  • Data Analysis: Compare the morphological profile of compound-treated cells to the control populations. Utilize machine learning algorithms to classify the compound's profile and identify similarities to reference compounds.

Initial Cytotoxicity and Proliferation Assessment

In parallel with phenotypic profiling, it is crucial to determine the compound's effect on cell viability and proliferation. This provides context for the observed phenotypes and establishes a therapeutic window.

Protocol 2: Cell Viability and Proliferation Assays

  • Cell Plating: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous cell line) in 96-well plates.

  • Compound Addition: Treat cells with a serial dilution of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

  • Incubation: Incubate for a relevant time period (e.g., 72 hours).

  • Assay Readout:

    • Viability (e.g., MTT assay): Add MTT reagent and incubate. Solubilize formazan crystals and measure absorbance.[7]

    • Cytotoxicity (e.g., LDH release assay): Measure lactate dehydrogenase activity in the culture supernatant.[7]

    • Proliferation (e.g., BrdU incorporation): Pulse cells with BrdU, followed by immunodetection of incorporated BrdU.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Hypothetical Phenotypic Screening Data

Assay TypeCell LineParameter MeasuredResult
Cell PaintingU2OSMorphological ProfileSimilar to inhibitors of the PI3K/mTOR pathway
Cell Viability (MTT)MCF-7 (Breast Cancer)IC501.5 µM
Cell Viability (MTT)A549 (Lung Cancer)IC502.3 µM
Cell Viability (MTT)HEK293 (Non-cancerous)IC50> 50 µM

Phase 2: Target Deconvolution

Based on the phenotypic screening results, the next phase focuses on identifying the specific molecular target(s) of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.[8] This is a critical step to move from an observational to a mechanistic understanding.

Proteomics-Based Approaches

If the compound demonstrates a consistent and robust phenotype, proteomics methods can be employed to identify its binding partners.

  • Affinity-Based Proteomics: This involves immobilizing the compound on a solid support and using it as "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] Cells are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed by mass spectrometry to identify proteins that are stabilized by the compound.

Genetic Approaches

Genetic screens can identify genes that, when perturbed, alter the cell's sensitivity to the compound.

  • CRISPR/Cas9 Screens: A genome-wide CRISPR library can be used to create a population of cells, each with a different gene knocked out.[10] By treating this population with the compound, one can identify genes whose loss confers resistance or sensitivity, pointing to the target pathway or the target itself.

G cluster_0 Target Deconvolution Methods cluster_1 Outcome proteomics Proteomics Approaches (e.g., CETSA, Affinity Pulldown) target Identification of Hypothesized Target proteomics->target genetics Genetic Screens (e.g., CRISPR/Cas9) genetics->target

Caption: Convergent approaches for target deconvolution.

Phase 3: Target Validation and Mechanism of Action Studies

Once a putative target is identified, the final phase involves validating this target and elucidating the compound's precise mechanism of action using more traditional biochemical and cell-based assays.[11] For the remainder of this guide, we will proceed with the hypothetical scenario that the phenotypic screen and target deconvolution studies implicated a specific protein kinase as the target of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

Biochemical Assays for Target Engagement and Inhibition

Biochemical assays are essential for confirming direct interaction with the purified target protein and quantifying the compound's potency and mode of inhibition.[12]

Protocol 3: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain purified, recombinant kinase enzyme and a suitable substrate (peptide or protein). Utilize a detection method such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Assay Setup: In a 384-well plate, add the kinase, the substrate, and varying concentrations of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

  • Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value for the enzyme.

  • Incubation: Incubate the reaction at a controlled temperature for a predetermined time within the linear range of the reaction.

  • Detection: Stop the reaction and add the detection reagents. Measure the signal on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Radioligand Binding Assay for Receptor Targets

If the target is a receptor, a binding assay is crucial.[1]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well filter plate, incubate the membranes with a known radiolabeled ligand for the receptor and a range of concentrations of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate and wash to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Table 2: Hypothetical Biochemical Assay Data

Assay TypeTargetParameterResult
In Vitro Kinase Assay (TR-FRET)Kinase XIC5085 nM
Radioligand Binding AssayReceptor YKi> 10 µM
Cell-Based Assays for Functional Activity

Cell-based assays are critical for confirming that the biochemical activity observed with the purified target translates to a functional effect in a cellular context.[13]

Protocol 5: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment: Treat cells expressing the target kinase with various concentrations of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one for a suitable duration.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's substrate and for the total amount of the substrate protein.

  • Detection: Use a chemiluminescent or fluorescent secondary antibody and image the blot.

  • Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.

G cluster_0 Cellular Target Engagement compound 2-(4-Bromophenoxy)-1- (piperazin-1-yl)ethan-1-one kinase Target Kinase compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) p_substrate->downstream

Caption: Hypothetical signaling pathway for the compound's action.

Conclusion

The journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic lead is a challenging one, especially when the biological target is unknown. This guide provides a comprehensive and adaptable framework for the in vitro characterization of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. By commencing with broad phenotypic screening and systematically progressing through target deconvolution to specific biochemical and cell-based validation assays, researchers can efficiently and effectively uncover the mechanism of action of this and other orphan compounds. This strategic approach, grounded in scientific integrity and logical progression, maximizes the potential for discovery and provides a solid foundation for further drug development efforts.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Domainex. Cell Based Assays | Biomarker & Phenotypic Profiling. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
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  • Phenotypic Screening in Drug Discovery. (n.d.). [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107173.
  • Sygnature Discovery. Cell Based Assays Development. [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • Chandrasekaran, S. N., Ceulemans, H., & Boyd, J. D. (2024). Unleashing the potential of cell painting assays for compound activities and hazards prediction. Frontiers in Toxicology, 6, 1403623.
  • Barker, L. M., Jania, L. A., Melander, R. J., Koller, B. H., & Melander, C. (2020). Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. Methods in enzymology, 642, 19–37.
  • Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • Gherbi, K., Briddon, S. J., & Hill, S. J. (2021). A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(1), 115–125.
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  • Li, Y., Wu, Z., & Chen, J. (2023).
  • Charnwood Discovery. Biochemical Assay Development. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Minikel, E. (2015, September 22). Chemical biology 06: screening for drug discovery, target identification. CureFFI.org. [Link]

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  • Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 66-71.
  • Screening and beyond in drug discovery. (2019, June 14). Drug Target Review. [Link]

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Medicinal Chemistry Applications of Phenoxy-Piperazine Ethanones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive overview of the medicinal chemistry applications of phenoxy-piperazine ethanones, a versatile scaffold with significant potential in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and an exploration of the structure-activity relationships (SAR) that govern the biological activity of this important chemical class.

Introduction: The Phenoxy-Piperazine Ethanone Scaffold

The phenoxy-piperazine ethanone core represents a privileged structure in medicinal chemistry, combining the favorable physicochemical properties of the piperazine ring with the diverse interaction potential of the phenoxy and ethanone moieties.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in many clinically approved drugs due to its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker to various pharmacophores. The phenoxy group provides a platform for a wide range of substitutions, allowing for fine-tuning of electronic and steric properties to optimize interactions with biological targets. The ethanone linker connects these two key fragments, and its carbonyl group can participate in hydrogen bonding, further enhancing target engagement.

This unique combination of structural features has led to the exploration of phenoxy-piperazine ethanones across multiple therapeutic areas, including antipsychotics, anticancer agents, and modulators of chemokine receptors. This guide will delve into these applications, providing the scientific rationale and practical methodologies for their investigation.

Antipsychotic Applications: Targeting Dopamine and Serotonin Receptors

A significant area of investigation for phenoxy-piperazine ethanones is in the development of novel antipsychotic agents. The therapeutic effects of many atypical antipsychotics are mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2][3] Phenoxy-piperazine ethanones have emerged as promising candidates for modulating these receptors, offering the potential for improved efficacy and reduced side effects compared to existing treatments.

Mechanism of Action: D2/5-HT2A Receptor Antagonism

The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways in the brain contributes to the positive symptoms of the disorder. Antagonism of the dopamine D2 receptor is a key mechanism of action for most antipsychotic drugs.[4] Additionally, blockade of the serotonin 5-HT2A receptor is a hallmark of atypical antipsychotics and is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms.[3]

Phenoxy-piperazine ethanone derivatives have been designed to exhibit potent antagonist activity at both D2 and 5-HT2A receptors. The arylpiperazine moiety is a well-established pharmacophore for these receptors, with the nature and position of substituents on the phenyl ring significantly influencing binding affinity and selectivity.[2][4]

Signaling Pathway: Dopamine D2 Receptor Antagonism

D2_antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Phenoxy_Piperazine Phenoxy-Piperazine Ethanone Phenoxy_Piperazine->D2R Blocks

Caption: Dopamine D2 receptor antagonism by phenoxy-piperazine ethanones.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the binding affinities of representative phenoxy-piperazine ethanone derivatives for dopamine D2 and serotonin 5-HT2A receptors. The data highlights key structural features that influence receptor binding.

Compound IDR (Phenoxy Substitution)Piperazine SubstitutionD2 Ki (nM)5-HT2A Ki (nM)
PPE-1 2-MethylPhenyl15.221.5
PPE-2 4-FluoroPhenyl8.712.3
PPE-3 2,6-DimethylPhenyl25.135.8
PPE-4 2-Methoxy2-Methoxyphenyl5.48.1
PPE-5 4-Chloro3-Chlorophenyl3.96.2

Data is representative and compiled from various sources for illustrative purposes.

Key SAR Observations:

  • Arylpiperazine Moiety: Substitution on the phenyl ring of the piperazine significantly impacts affinity. Electron-withdrawing groups, such as fluoro and chloro, tend to enhance binding affinity at both D2 and 5-HT2A receptors.

  • Phenoxy Substitution: The substitution pattern on the phenoxy ring also plays a crucial role. Small, lipophilic groups in the ortho position, such as a methyl group, are generally well-tolerated. The presence of a methoxy group can also enhance affinity.

  • Receptor Selectivity: The ratio of 5-HT2A to D2 affinity is a critical parameter for atypical antipsychotics.[5] Many phenoxy-piperazine ethanones exhibit a favorable profile with high affinity for both receptors.

Experimental Protocols

This protocol outlines a general and adaptable method for the synthesis of the title compounds, based on a procedure described for a related derivative.[1]

Workflow: Synthesis of Phenoxy-Piperazine Ethanones

synthesis_workflow Phenol Substituted Phenol Ethyl_chloroacetate Ethyl Chloroacetate (K2CO3, Acetone) Ester Phenoxyacetic Acid Ester Ethyl_chloroacetate->Ester O-Alkylation Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Acid Phenoxyacetic Acid Hydrolysis->Acid Saponification Coupling Amide Coupling (Arylpiperazine, Coupling Agent, Base, Solvent) Product Phenoxy-Piperazine Ethanone Coupling->Product Amidation

Caption: General synthetic workflow for phenoxy-piperazine ethanones.

Step 1: Synthesis of Ethyl Phenoxyacetate

  • To a solution of the desired substituted phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenoxyacetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of Phenoxyacetic Acid

  • Dissolve the ethyl phenoxyacetate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the phenoxyacetic acid.

  • Filter the solid, wash with cold water, and dry to obtain the desired acid.

Step 3: Synthesis of 2-Phenoxy-1-(4-arylpiperazin-1-yl)ethanone

  • To a solution of the phenoxyacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., EDC/HOBt, HATU, or convert to the acid chloride using thionyl chloride).

  • Add the desired 4-arylpiperazine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final phenoxy-piperazine ethanone.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[6]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2).

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding control: Haloperidol or Butaclamol.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the D2-expressing cells in ice-cold membrane preparation buffer and centrifuge at high speed. Resuspend the resulting membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Anticancer Applications: Inducing Apoptosis and Inhibiting Signaling Pathways

The phenoxy-piperazine ethanone scaffold has also demonstrated significant potential as a platform for the development of novel anticancer agents.[7] Derivatives of this class have been shown to induce apoptosis in various cancer cell lines and inhibit key signaling pathways involved in tumor growth and survival.

Mechanism of Action: Multi-Targeted Approach

The anticancer activity of phenoxy-piperazine ethanones appears to be multifactorial, with compounds from this class reported to inhibit several critical cancer signaling pathways. These include the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[8] By inhibiting key kinases in this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Furthermore, some derivatives have been shown to induce caspase-dependent apoptosis, a programmed cell death mechanism that is often evaded by cancer cells. The induction of apoptosis is a highly desirable characteristic for an anticancer drug, as it leads to the clean and efficient elimination of tumor cells.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

PI3K_inhibition cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Phenoxy_Piperazine Phenoxy-Piperazine Ethanone Phenoxy_Piperazine->PI3K Inhibits Phenoxy_Piperazine->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by phenoxy-piperazine ethanones.

In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative phenoxy-piperazine ethanone compounds against various human cancer cell lines.

Compound IDR (Phenoxy Substitution)Piperazine SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
PPE-6 4-NitroPhenyl5.27.86.5
PPE-7 3,4-DichloroPhenyl2.13.52.9
PPE-8 4-TrifluoromethylPhenyl1.82.42.1
PPE-9 2-Cyano4-Fluorophenyl3.54.13.8
PPE-10 4-MethoxyBenzyl8.910.29.5

Data is representative and compiled from various sources for illustrative purposes.[9][10]

Key SAR Observations:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenoxy ring, such as nitro and trifluoromethyl, is often associated with enhanced cytotoxic activity.

  • Halogenation: Dichloro substitution on the phenoxy ring also leads to potent anticancer effects.

  • Arylpiperazine Moiety: The nature of the substituent on the piperazine's aryl ring can modulate activity, with fluorinated derivatives showing promising results.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (phenoxy-piperazine ethanones) dissolved in DMSO.

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for each compound.

Modulation of Chemokine Receptors: CCR8 Agonism

More recently, phenoxy-piperazine derivatives have been investigated as modulators of chemokine receptors, specifically as agonists of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor that is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). Agonists of CCR8 have potential therapeutic applications in inflammatory and autoimmune diseases.

Mechanism of Action: CCR8-Mediated Calcium Mobilization

CCR8 is a G protein-coupled receptor that, upon activation by its endogenous ligand CCL1, couples to Gαi proteins. This leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores and a subsequent increase in cytosolic calcium concentration. This calcium flux is a key downstream signaling event that mediates the biological effects of CCR8 activation, including cell migration.

Signaling Pathway: CCR8 Agonism

CCR8_agonism cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Phenoxy_Piperazine Phenoxy-Piperazine Ethanone (Agonist) CCR8 CCR8 Receptor Phenoxy_Piperazine->CCR8 Binds & Activates G_protein Gαi Protein CCR8->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_release->Cellular_Response Triggers

Caption: CCR8 agonism by phenoxy-piperazine ethanones leading to calcium mobilization.

Experimental Protocols

This protocol describes a method to measure the agonist activity of test compounds at the CCR8 receptor by monitoring intracellular calcium flux.[8][11]

Materials:

  • CHO or HEK293 cells stably expressing the human CCR8 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid (to prevent dye leakage).

  • Test compounds (phenoxy-piperazine ethanones) dissolved in DMSO.

  • Positive control agonist (e.g., CCL1).

  • A fluorescence plate reader with an injection module (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the CCR8-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer containing probenecid and incubate in the dark at 37°C for 1 hour.

  • Compound Addition: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for each test compound.

Conclusion and Future Perspectives

The phenoxy-piperazine ethanone scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. Its favorable physicochemical properties and the ease with which its structure can be modified have enabled the development of compounds with potent and diverse biological activities. The applications in antipsychotic and anticancer drug discovery are well-established, with clear mechanisms of action and structure-activity relationships beginning to emerge. The more recent exploration of this scaffold as a modulator of chemokine receptors opens up new avenues for the treatment of inflammatory and autoimmune diseases.

Future research in this area will likely focus on several key aspects:

  • Lead Optimization: Further refinement of the phenoxy-piperazine ethanone scaffold to improve potency, selectivity, and pharmacokinetic properties for specific biological targets.

  • Expansion to New Targets: Screening of existing and novel libraries of these compounds against a wider range of biological targets to identify new therapeutic opportunities.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects to facilitate rational drug design.

  • In Vivo Efficacy and Safety: Progression of the most promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models and ultimately in humans.

The continued exploration of the medicinal chemistry of phenoxy-piperazine ethanones holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

  • BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Gowda, M. Y. N., Kumar, S., Setty, S. R., Metikurki, B., & Chaluvaraju, K. C. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • ResearchGate. (n.d.).
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • BenchChem. (2025). In Vitro Characterization of CCR8 Antagonist 3 on Cancer Cell Lines: A Technical Guide.
  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Sciety. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • ResearchGate. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • American Chemical Society. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum.
  • PMC. (n.d.).
  • Revvity. (n.d.). human Chemokine CCR8 Receptor Cell Line.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • The Royal Society of Chemistry. (2025).
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
  • ChemScene. (n.d.). 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one.
  • ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
  • PubMed. (2000). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones.
  • PubMed. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • PubMed. (n.d.). Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)
  • MyBioSource. (n.d.). Human C C chemokine receptor type 8 (CCR8) ELISA Kit-NP_005192.1.
  • PubMed. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors.
  • PubMed. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors.
  • PMC. (n.d.).
  • Patsnap Synapse. (2024). Development of CCR8 Antibodies as a Hot Target for Immuno-Oncology Therapy in Solid Tumors.
  • bioRxiv. (2024). Cryo-EM structure and biochemical analysis of human chemokine receptor CCR8.
  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • MDPI. (2025). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand.
  • ResearchGate. (n.d.). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors | Request PDF.
  • PubMed. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors.

Sources

Application Note: High-Yield Synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Significance

The phenoxyacetamide scaffold, specifically 2-(4-bromophenoxy)-1-(piperazin-1-yl)ethan-1-one , represents a "privileged structure" in drug discovery. This moiety serves as a critical pharmacophore in ligands targeting the Sigma-1 receptor (


1R)  for CNS disorders, as well as in agents exhibiting antimicrobial  and anti-inflammatory (COX-2 inhibition)  profiles.

The presence of the 4-bromo substituent on the phenoxy ring provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse analog libraries. This guide details a robust, convergent synthetic protocol designed to maximize yield, minimize bis-alkylation byproducts, and ensure scalability for lead optimization.

Retrosynthetic Strategy

To ensure modularity and high purity, we avoid the direct reaction of piperazine with chloroacetyl chloride, which frequently leads to uncontrolled bis-acylation. Instead, we utilize a Convergent Amide Coupling Strategy .

Logical Disconnection
  • Disconnection A (Amide Bond): Breaks the molecule into a 2-(4-bromophenoxy)acetic acid core and a protected piperazine unit.

  • Disconnection B (Ether Bond): Breaks the acid precursor into 4-bromophenol and an

    
    -halo ester.
    

Retrosynthesis Target Target Molecule 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Inter1 Intermediate A 2-(4-Bromophenoxy)acetic acid Target->Inter1 Amide Coupling (Disconnection A) Inter2 Intermediate B N-Boc-Piperazine Target->Inter2 Start1 Starting Material 1 4-Bromophenol Inter1->Start1 Williamson Ether (Disconnection B) Start2 Starting Material 2 Ethyl Bromoacetate Inter1->Start2

Figure 1: Retrosynthetic analysis utilizing a convergent approach to prevent polymerization.

Detailed Synthetic Protocol

Phase 1: Scaffold Assembly (Williamson Ether Synthesis)

This phase constructs the ether linkage under mild basic conditions to prevent hydrolysis of the ester before purification.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Solvent: Acetone or Acetonitrile (ACN)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (10 mmol) in anhydrous Acetone (30 mL).

  • Activation: Add anhydrous

    
     (20 mmol). Stir at room temperature (RT) for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add ethyl bromoacetate (12 mmol) dropwise over 5 minutes.

  • Reflux: Fit a condenser and reflux the mixture (

    
     for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: The crude ethyl 2-(4-bromophenoxy)acetate is usually sufficiently pure (>95%). If needed, recrystallize from cold ethanol.

Phase 2: Hydrolysis to Carboxylic Acid

Reagents:

  • Crude Ester from Phase 1

  • Lithium Hydroxide (LiOH

    
    ) (2.0 eq)
    
  • Solvent: THF:Water (3:1)

Protocol:

  • Dissolve the ester in THF/Water. Add LiOH.

  • Stir at RT for 2–3 hours.

  • Acidification: Concentrate THF. Acidify the aqueous residue to pH 2–3 using 1M HCl. The carboxylic acid precipitate will form.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%.

Phase 3: Amide Coupling (The Critical Step)

To ensure mono-substitution on the piperazine, N-Boc-piperazine is mandatory. Using free piperazine here will result in significant bis-amide formation.

Reagents:

  • 2-(4-Bromophenoxy)acetic acid (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • Coupling Agent: EDCI (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF

Protocol:

  • Dissolve the acid (5 mmol) in DCM (20 mL) at

    
    .
    
  • Add DIPEA (15 mmol) followed by EDCI (6 mmol) and HOBt (6 mmol). Stir for 15 minutes to activate the acid.

  • Add 1-Boc-piperazine (5.5 mmol).

  • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/EDCI), saturated

    
     (removes unreacted acid), and brine.
    
  • Drying: Dry over

    
     and concentrate.
    
Phase 4: Boc-Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • DCM[2][3][4][5]

Protocol:

  • Dissolve the Boc-protected intermediate in DCM (10 mL).

  • Add TFA (2–3 mL) dropwise at

    
    .
    
  • Stir at RT for 2 hours. Monitor by TLC (disappearance of non-polar spot).

  • Neutralization (Critical): Concentrate TFA. Redissolve in EtOAc. Wash with saturated

    
     until the aqueous layer is basic (pH > 10) to liberate the free base piperazine.
    
  • Final Isolation: Dry organic layer and concentrate to yield 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one .

Experimental Workflow Diagram

Workflow Step1 Step 1: Alkylation (Phenol + Ethyl Bromoacetate) Solvent: Acetone, Reflux Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Step1->Step2 >90% Yield Step3 Step 3: Coupling (Acid + N-Boc-Piperazine) Reagent: EDCI/HOBt Step2->Step3 Activation Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Boc-Intermediate Final Final Product Free Base Step4->Final Neutralization

Figure 2: Step-by-step experimental workflow for the convergent synthesis.

Critical Process Parameters (CPP) & Troubleshooting

ParameterIssueSolution
Stoichiometry Bis-alkylation of PiperazineStrictly use N-Boc-Piperazine. Do not use free piperazine in Step 3.
Base Choice (Step 1) O-alkylation vs C-alkylationUse

in Acetone
. Stronger bases (NaH) are unnecessary for phenols and may cause side reactions.
Coupling Efficiency Low Yield in Step 3Ensure the acid is fully dissolved. If solubility is poor in DCM, switch to DMF . Switch coupling agent to HATU for sterically hindered analogs.
Deprotection Salt FormationThe product after TFA is a trifluoroacetate salt. You must wash with basic solution (

or NaOH) to obtain the free amine if required for biological assays.

Analog Generation & Diversity

The 4-bromo substituent allows this molecule to serve as a "parent" scaffold for a library of analogs.

  • Suzuki-Miyaura Coupling: React the final product (protect the amine first if necessary, or do this at the Boc-intermediate stage) with aryl boronic acids to extend the biaryl system.

    • Reagents:

      
      , 
      
      
      
      , Dioxane/Water.
  • N-Alkylation: The free secondary amine on the piperazine can be further alkylated or acylated to create "Targeted Sigma-1 Ligands" with specific lipophilicity profiles.

References

  • Synthesis of Phenoxyacetamide Derivatives (Eugenol Analogs)

    • Title: Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.[4][5]

    • Source: Preprints.org (2026).
    • Link:[Link]

  • Biological Activity (Sigma-1 Receptor Ligands)

    • Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.[1]

    • Source: NIH / PMC (2025).
    • Link:[Link]

  • General Piperazine Acylation Protocols: Title: Selective Mono-acylation of Piperazine. Source: BenchChem Technical Support.
  • Antimicrobial Piperazine Derivatives

    • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[6][7][8]

    • Source: ResearchG
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.

Introduction: Synthetic Strategy

The target molecule, 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one, is an amide. The most common and versatile laboratory-scale synthesis involves the coupling of a carboxylic acid precursor, 2-(4-Bromophenoxy)acetic acid, with piperazine. This transformation is not spontaneous and requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1]

This guide will focus primarily on troubleshooting this amide coupling approach. We will also address an alternative method involving an acyl chloride intermediate, which presents its own set of advantages and challenges.


Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, and I primarily see my starting materials on TLC/LC-MS. What are the likely causes?

Answer: This is a common issue in amide bond formation and typically points to inefficient activation of the carboxylic acid or issues with the nucleophile. Let's break down the possibilities.

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[2] To overcome this, a coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group. If this activation step fails, the reaction will not proceed.

    • Moisture: Many coupling reagents, especially carbodiimides like EDC and DCC, can be hydrolyzed by water, rendering them inactive. Ensure you are using anhydrous solvents (e.g., DMF, DCM) and that your starting materials are dry.

    • Reagent Quality: Coupling reagents can degrade over time. Use a freshly opened bottle or a reagent that has been stored properly under inert gas.

    • Insufficient Reagent: Typically, 1.1 to 1.5 equivalents of the coupling reagent are used. Insufficient amounts will lead to incomplete activation.

  • Piperazine Reactivity Issues:

    • Salt Formation: As mentioned, piperazine (an amine) will be protonated by the carboxylic acid. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial.[3] It acts as a scavenger for the acid generated during the reaction (e.g., HCl if using a reagent like EDC.HCl) and prevents the formation of the unreactive piperazine salt, ensuring the amine remains a free, active nucleophile. Typically 2.0-3.0 equivalents of base are required.[3][4]

  • Choice of Coupling Reagent: Not all coupling reagents are equal. For sterically hindered or electronically deactivated substrates, a more potent activating agent may be necessary.

    • Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC is often preferred in lab settings because its urea byproduct is water-soluble, simplifying purification.[3] DCC's urea byproduct (DCU) is insoluble in most organic solvents and can be removed by filtration, which is advantageous in some cases.[5]

    • Uronium/Aminium Salts (HATU, HBTU): These reagents, like HATU, are generally more reactive and faster than carbodiimides, often leading to higher yields with difficult couplings.[5][6] They are more expensive but can be the solution when other methods fail.

Question: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer: This is almost certainly the di-acylated piperazine byproduct. Piperazine is a symmetrical diamine, meaning both nitrogen atoms are nucleophilic and can react with the activated carboxylic acid.

  • Cause: If the stoichiometry is not carefully controlled, one molecule of piperazine can react with two molecules of the activated 2-(4-Bromophenoxy)acetic acid. This is especially prevalent if piperazine is the limiting reagent.

  • Solutions:

    • Use Excess Piperazine: The most straightforward solution is to use a large excess of piperazine (3-5 equivalents or more). By Le Châtelier's principle, this statistical approach ensures that an activated acid molecule is more likely to encounter a fresh, unreacted piperazine molecule than one that has already been mono-acylated. The excess piperazine can then be removed during aqueous workup with an acidic wash (e.g., 1M HCl).

    • Use Mono-Protected Piperazine: A more elegant and often cleaner approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][7] In this strategy, one nitrogen is rendered non-nucleophilic by the bulky tert-butoxycarbonyl (Boc) protecting group. You would first couple the 2-(4-Bromophenoxy)acetic acid with N-Boc-piperazine. Following purification, the Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to yield the desired mono-acylated product.[8] This two-step process often results in a much cleaner reaction and simpler purification.

Category 2: Impurity Formation & Side Reactions

Question: My coupling reaction with EDC is still sluggish, and I see some side products. Is there anything I can add to improve it?

Answer: Yes. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimide coupling reagents.[1]

  • Mechanism of Action: When a carbodiimide like EDC reacts with the carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, such as rearranging to an inactive N-acylurea. HOBt or HOAt rapidly traps this intermediate to form an active ester. This HOBt/HOAt active ester is more stable than the O-acylisourea but still highly reactive towards the amine (piperazine).[1]

  • Benefits:

    • Increased Efficiency & Yield: The active ester pathway is often more efficient, leading to faster reactions and higher yields.[9]

    • Suppression of Side Reactions: It minimizes the formation of the N-acylurea byproduct.

    • Reduced Racemization: While not applicable to this specific synthesis, in chiral chemistry, these additives are essential for preventing the loss of stereochemical integrity.[1]

Question: I decided to try the acid chloride route. I prepared 2-(4-Bromophenoxy)acetyl chloride with thionyl chloride, but the subsequent reaction with piperazine gave a complex mixture. What went wrong?

Answer: The acid chloride method is very effective but requires stringent control of reaction conditions.

  • Moisture Sensitivity: Acyl chlorides, like chloroacetyl chloride, are extremely sensitive to moisture.[10] Any water present in your piperazine solution, solvent, or glassware will rapidly hydrolyze the acyl chloride back to the carboxylic acid. This unreacted carboxylic acid will then form a salt with piperazine, complicating the reaction and purification. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

  • HCl Byproduct: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[11] This HCl will immediately protonate any available piperazine, rendering it non-nucleophilic. To prevent this, you must include a non-nucleophilic base (an "acid scavenger") like TEA or DIPEA (at least 2 equivalents: one for the HCl byproduct and one to ensure the reacting piperazine is deprotonated) or use excess piperazine to act as both the nucleophile and the acid scavenger.

  • Thermal Stability: If the preparation of the acid chloride from the carboxylic acid was performed at too high a temperature, or for too long, you may have generated decomposition or polymeric byproducts.

Category 3: Work-up and Purification

Question: How do I properly perform the aqueous work-up for this reaction?

Answer: A standard liquid-liquid extraction work-up is designed to remove unreacted starting materials and water-soluble byproducts.

  • Quench the Reaction: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Remove Excess Acid: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any unreacted 2-(4-Bromophenoxy)acetic acid, converting it to its carboxylate salt, which will move into the aqueous layer.

  • Remove Excess Piperazine: Wash the organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate any unreacted piperazine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water. Then, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question: I'm having trouble purifying the final product by column chromatography. What solvent system do you recommend?

Answer: The polarity of your product—containing an aromatic ring, an ether, and a piperazine amide—suggests it is moderately polar.

  • Normal Phase Silica Gel Chromatography:

    • A good starting point is a gradient of Ethyl Acetate in Hexanes or Heptanes. However, aminated compounds can sometimes streak on silica gel.

    • To improve peak shape, it is highly recommended to add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your solvent system will neutralize the acidic silanol groups on the silica surface, preventing your basic product from sticking and leading to much sharper peaks.

    • A common and very effective system for compounds like this is Dichloromethane (DCM) and Methanol (MeOH). Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10% MeOH in DCM). Again, adding a small amount of TEA or NH₃ can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best overall method for synthesizing 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one on a lab scale? For reliability and ease of execution, the two-step approach is often superior:

  • Couple 2-(4-Bromophenoxy)acetic acid with N-Boc-piperazine using EDC/HOBt or HATU in DMF or DCM.

  • Purify the Boc-protected intermediate, then deprotect with TFA in DCM. This method avoids the statistical challenge of di-acylation and often results in a purer final product.

Q2: My starting material, 2-(4-Bromophenoxy)acetic acid, is not commercially available. How do I prepare it? This intermediate is typically prepared via a Williamson ether synthesis. You would react 4-Bromophenol with an ethyl 2-haloacetate (like ethyl bromoacetate) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile. The resulting ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) followed by acidic workup.

Q3: Can I monitor the reaction progress by TLC? Absolutely. Use a mobile phase similar to what you plan for column chromatography (e.g., 50% EtOAc/Hexanes or 5% MeOH/DCM). Spot your starting carboxylic acid, piperazine (or Boc-piperazine), and the co-spotted reaction mixture. The product should have an Rf value that is intermediate between the highly polar piperazine and the less polar carboxylic acid. A successful reaction will show the consumption of the starting materials and the appearance of a new product spot.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBase (eq.)SolventTypical Time (h)Typical Yield (%)Pros & Cons
EDC (or EDC.HCl)HOBt (1.2 eq)DIPEA (2.5 eq)DMF or DCM4 - 2475 - 90Pros: Cost-effective, water-soluble urea byproduct simplifies workup.[3] Cons: Can be sluggish with difficult substrates.
DCC DMAP (0.1 eq)None/DIPEADCM2 - 1270 - 90Pros: Inexpensive, insoluble DCU byproduct is easily filtered off.[3] Cons: DCU can be difficult to remove completely from sticky products; DCC is a known allergen.
HATU NoneDIPEA (3.0 eq)DMF1 - 485 - 98Pros: Very fast and highly efficient, even for hindered systems; low racemization.[4][5][6] Cons: Expensive.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling with Excess Piperazine
  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(4-Bromophenoxy)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.2 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC.HCl (1.5 eq) to the solution. Stir for 10 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve piperazine (4.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the activated acid mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ (2x), 1M HCl (2x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., 0-10% Methanol in DCM + 0.5% TEA).

Protocol 2: Acyl Chloride Method
  • Acid Chloride Formation: In a flame-dried flask under N₂, suspend 2-(4-Bromophenoxy)acetic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Concentrate under vacuum to remove excess reagent (use a trap!). The resulting 2-(4-Bromophenoxy)acetyl chloride is used immediately.

  • Amine Reaction: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • Addition: In a separate flask, dissolve piperazine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction & Work-up: Stir at 0 °C for 1 hour, then at room temperature for 2 hours. The work-up and purification follow the same procedure as in Protocol 1.

Visualizations

Diagram 1: General Synthetic Scheme

Synthetic_Scheme cluster_route1 Amide Coupling Route Acid 2-(4-Bromophenoxy)acetic acid Product 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Acid->Product Coupling Reagent (e.g., EDC, HATU) Base (e.g., DIPEA) Piperazine Piperazine Piperazine->Product

Caption: Primary synthetic route via amide coupling.

Diagram 2: EDC/HOBt Coupling Mechanism

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Byproduct1 EDU (Water-soluble urea) O_acylisourea->Byproduct1 + Piperazine HOBt HOBt Product Amide Product Active_Ester->Product + Piperazine Amine Piperazine (R₂NH) Byproduct2 HOBt (regenerated) Product->Byproduct2

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_TLC Analyze crude reaction by TLC/LC-MS Start->Check_TLC SM_Present Mainly Starting Materials (SM) Check_TLC->SM_Present Yes Byproduct_Present Di-acylated Byproduct is Major Spot Check_TLC->Byproduct_Present No Complex_Mixture Complex Mixture/ Degradation Check_TLC->Complex_Mixture No Check_Reagents Verify quality/dryness of reagents & solvents SM_Present->Check_Reagents Excess_Piperazine Increase excess of piperazine (3-5 eq) Byproduct_Present->Excess_Piperazine Check_Temp Check reaction temperature/time Complex_Mixture->Check_Temp Check_Stoichiometry Confirm stoichiometry (coupling agent, base) Check_Reagents->Check_Stoichiometry Use_HATU Switch to stronger coupling agent (HATU) Check_Stoichiometry->Use_HATU Use_Boc Use mono-Boc-piperazine (two-step route) Excess_Piperazine->Use_Boc

Sources

Technical Support Center: Optimizing Reaction Conditions for Phenoxy-Piperazine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenoxy-piperazine coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation between phenoxy-substituted aryl electrophiles and piperazine nucleophiles. Here, we will dissect common experimental challenges, delve into the rationale behind optimizing reaction parameters, and provide actionable troubleshooting strategies to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for phenoxy-piperazine coupling?

The most prevalent and effective methods for constructing the phenoxy-piperazine motif are transition metal-catalyzed cross-coupling reactions. Specifically, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are the workhorse reactions for this transformation.[1][2] Each has its own set of advantages and requires careful optimization of parameters such as the catalyst, ligand, base, and solvent.

Q2: I am observing very low to no yield of my desired phenoxy-piperazine product. What are the potential causes and how can I improve the yield?

Low yields are a common hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The active form of the palladium catalyst in Buchwald-Hartwig reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active catalytic species.[3] Consider switching to a modern, air-stable precatalyst like a palladacycle (e.g., G3 or G4 Buchwald precatalysts) which readily forms the active LPd(0) complex.[4]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich phenoxy-substituted aryl halides, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[4][5]

  • Incorrect Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the piperazine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[4] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[4]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than their bromide or iodide counterparts.[4] For less reactive aryl chlorides, employing a more electron-rich and bulky ligand is essential. In some challenging cases, converting the aryl bromide to the more reactive aryl iodide in situ can be a viable strategy.[6]

  • Steric Hindrance: Bulky substituents on either the phenoxyaryl halide or the piperazine can impede the coupling reaction.[7][8][9] In such cases, increasing the reaction temperature, using a more active catalyst system, or extending the reaction time may be beneficial.[7]

Q3: My main side product is the bis-arylated piperazine. How can I favor mono-arylation?

The formation of a bis-arylated byproduct is a common issue when using unprotected piperazine due to the presence of two reactive secondary amine groups.[5]

  • Stoichiometry Control: Using a large excess of piperazine relative to the aryl halide can statistically favor mono-arylation. In some instances, piperazine itself can be used as the solvent.[5]

  • Slow Addition: A slow, controlled addition of the aryl halide to the reaction mixture helps to maintain a high concentration of piperazine relative to the electrophile, thus minimizing the formation of the bis-arylated product.[5]

  • Use of Mono-protected Piperazine: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) protecting group can be readily removed in a subsequent step using acidic conditions.[5]

Q4: I am seeing a significant amount of dehalogenated arene in my reaction mixture. What is causing this and how can I prevent it?

Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction, particularly in Ullmann couplings.[4][5]

  • Optimize Catalyst and Ligand: This side reaction is often mediated by the catalyst. Screening different catalyst and ligand combinations can help to identify a system that favors the desired C-N bond formation over the reduction pathway.

  • Control Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation side reaction.

  • Choice of Base: The nature of the base can also influence the extent of dehalogenation. Experimenting with different bases may be necessary.

Q5: Is there a risk of cleaving the phenoxy ether linkage during the coupling reaction?

While aryl ethers are generally stable, they can be cleaved under harsh acidic conditions, particularly with strong acids like HBr or HI.[10][11][12][13] The basic conditions typically employed in Buchwald-Hartwig and Ullmann couplings are less likely to cause ether cleavage. However, if your substrate contains other acid-sensitive functional groups and you are considering an acidic workup, this potential side reaction should be taken into account. The use of strong Lewis acids can also cleave aryl ethers.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (e.g., inefficient reduction of Pd(II))Use a modern Pd-precatalyst (e.g., G3 or G4 Buchwald precatalysts).[4]
Inappropriate ligand for the substrateFor electron-rich phenoxyaryl halides, use bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos.[4][5]
Incorrect or poorly soluble baseUse strong, non-nucleophilic bases like NaOtBu or LHMDS. For sensitive substrates, consider Cs₂CO₃ or K₃PO₄ at higher temperatures.[4]
Poor reactivity of aryl chlorideUse a more active catalyst system with a bulky, electron-rich ligand. Consider converting the aryl chloride to an aryl bromide or iodide if possible.[4]
Formation of Bis-arylated Piperazine High reactivity of unprotected piperazineUse a mono-protected piperazine (e.g., N-Boc-piperazine).[5]
Incorrect stoichiometryUse a large excess of piperazine or add the aryl halide slowly to the reaction mixture.[5]
Dehalogenation of Aryl Halide Catalyst-mediated reductionScreen different catalyst/ligand combinations. Lowering the reaction temperature may also help.[4][5]
Steric Hindrance Issues Bulky substituents on coupling partnersIncrease reaction temperature, extend reaction time, or use a more active catalyst system.[7][8]
Competing O-arylation Presence of a free hydroxyl group on the piperazine or aryl partnerFor selective N-arylation, a Pd-based catalyst with a biarylmonophosphine ligand (e.g., BrettPhos) is often effective. For selective O-arylation, a Cu-based catalyst with a ligand like picolinic acid may be preferred.[14]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Phenoxy-Aryl Bromide with N-Boc-Piperazine
  • Reaction Setup: In a glovebox, add the phenoxy-aryl bromide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.[4]

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Ullmann Condensation of a Phenol with an Aryl Halide
  • Reaction Setup: To a flame-dried Schlenk flask, add the phenol (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Piperazine-H, Base Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-Piperazine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle Cu(I)L Cu(I)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Cu(I)L->Amine Coordination & Deprotonation Piperazine-H, Base Cu(I) Amide Cu(I) Amide Amine Coordination & Deprotonation->Cu(I) Amide Oxidative Addition Oxidative Addition Cu(I) Amide->Oxidative Addition Ar-X Cu(III) Complex Cu(III) Complex Oxidative Addition->Cu(III) Complex Reductive Elimination Reductive Elimination Cu(III) Complex->Reductive Elimination Reductive Elimination->Cu(I)L Regeneration Product Product Reductive Elimination->Product Ar-Piperazine

Caption: Proposed catalytic cycle for the Ullmann condensation.

Troubleshooting_Workflow start Low Yield in Phenoxy-Piperazine Coupling catalyst Check Catalyst System (Precatalyst, Ligand) start->catalyst base Evaluate Base (Strength, Solubility) catalyst->base No Improvement success Successful Coupling catalyst->success Improved Yield substrate Assess Substrate Reactivity (Halide, Sterics) base->substrate No Improvement base->success Improved Yield conditions Optimize Reaction Conditions (Temp, Time, Solvent) substrate->conditions No Improvement substrate->success Improved Yield conditions->success Improved Yield

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]

  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • ResearchGate. (2021). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Li, J. J., & Gribble, G. W. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Organic Chemistry Portal. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Chemical Science. (2021). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • ResearchGate. (2025, August 7). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • Organic Chemistry Portal. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165-6175. [Link]

  • Catalysis Science & Technology. (2021). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Journal of Medicinal Chemistry. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

  • Angewandte Chemie. (2021). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. [Link]

  • ResearchGate. (2021). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. [Link]

  • ResearchGate. (2025, August 6). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. [Link]

  • Royal Society of Chemistry. On the origin of the steric effect. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • National Institutes of Health. (2012). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. [Link]

Sources

"by-product identification in 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. As Senior Application Scientists, we understand that navigating the complexities of synthesis, particularly identifying and mitigating by-products, is critical for achieving high purity and yield. This resource is designed to address the specific challenges you may encounter, explaining the "why" behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one, and what are the critical steps?

A1: The most common and direct method for synthesizing this target molecule is through an amide coupling reaction. This involves reacting 2-(4-Bromophenoxy)acetic acid with piperazine. Because the direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient due to acid-base neutralization, a coupling agent is almost always used to activate the carboxylic acid.[1]

The general workflow involves three critical stages:

  • Activation: The carboxylic acid is activated using a coupling reagent (e.g., EDC, DCC, HATU) to form a highly reactive intermediate, such as an active ester.[2] This step is crucial for facilitating the subsequent nucleophilic attack.

  • Nucleophilic Attack: Piperazine, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group derived from the coupling agent and forming the stable amide bond.

Below is a diagram illustrating the general synthetic pathway.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-(4-Bromophenoxy)acetic acid E 2-(4-Bromophenoxy)-1- (piperazin-1-yl)ethan-1-one A->E B Piperazine B->E C Coupling Agent (e.g., EDC, HATU) C->E Activates Acid D Base (optional) (e.g., DIEA) D->E

Caption: General synthesis scheme for the target amide.

Q2: My reaction appears complete by TLC/LC-MS, but I have multiple spots. What are the most common by-products I should expect?

A2: By-product formation is common in this synthesis. The impurities you are observing likely fall into one of three categories:

  • Starting Material-Related Impurities:

    • Unreacted 2-(4-Bromophenoxy)acetic acid: If the activation or reaction is incomplete, the starting acid will remain. This is easily identified by its acidic nature.

    • Unreacted Piperazine: While often used in excess, residual piperazine can persist. Its basicity and high polarity distinguish it.[3]

  • Process-Related Impurities:

    • Di-acylated Piperazine (1,4-bis(2-(4-bromophenoxy)acetyl)piperazine): This is the most common process-related by-product. Since piperazine has two nucleophilic secondary amine groups, it can react at both sites. This impurity will have a significantly higher molecular weight than the desired product.

    • Coupling Agent Residues: The by-products of coupling agents are a major source of contamination. For example, dicyclohexylurea (DCU) from DCC is notoriously difficult to remove due to its low solubility in most organic solvents.[4][5] Similarly, HATU generates tetramethylurea, a polar impurity that can be challenging to separate via chromatography.[6]

  • Degradation Products:

    • Hydrolyzed Starting Material: If your acylating agent (e.g., an acid chloride prepared in situ) or activated intermediate is exposed to moisture, it can hydrolyze back to 2-(4-Bromophenoxy)acetic acid.[7][8]

Q3: I've detected a major by-product with a mass of approximately 554.5 g/mol . What is it, and how do I prevent its formation?

A3: A by-product with this molecular weight corresponds to 1,4-bis(2-(4-bromophenoxy)acetyl)piperazine , the di-acylated species. This forms when a single piperazine molecule is acylated on both nitrogen atoms by two molecules of the activated carboxylic acid.

G cluster_reactants Reactants cluster_product By-product A 2x Activated 2-(4-Bromophenoxy)acetic acid C 1,4-bis(2-(4-bromophenoxy)acetyl)piperazine (Di-acylated By-product) A->C B 1x Piperazine B->C

Caption: Formation of the di-acylated by-product.

Prevention Strategies:

The key to preventing this side reaction is controlling the stoichiometry and reaction conditions to favor mono-acylation.

  • Use Excess Piperazine: Employing a significant excess of piperazine (typically 2 to 5 equivalents) shifts the reaction equilibrium. Statistically, this increases the probability that an activated acid molecule will encounter a yet-unreacted piperazine molecule rather than the desired mono-acylated product.

  • Slow Addition/Inverse Addition: Add the activated carboxylic acid (or the acid chloride) slowly to the solution of excess piperazine. This maintains a low concentration of the acylating agent, minimizing the chance of double addition. For particularly sensitive reactions, an "inverse addition" (adding the piperazine solution to the acid) can be considered, but slow addition of the acid to the amine is generally preferred.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the mono-acylated product by reducing the activation energy available for the second, often slower, acylation step.

Q4: My crude product has a persistent, insoluble white solid that doesn't seem to be my product. I used DCC as a coupling agent. What could this be?

A4: If you used dicyclohexylcarbodiimide (DCC) as your coupling agent, the insoluble white solid is almost certainly dicyclohexylurea (DCU) .[4] DCU is the by-product of the DCC-mediated coupling reaction. Its very low solubility in common organic solvents like dichloromethane, ethyl acetate, and THF makes it a notorious impurity to handle.

Mitigation and Removal:

  • Filtration: The simplest method is to filter the reaction mixture upon completion to remove the precipitated DCU. However, some DCU may remain in solution and precipitate during workup or concentration.

  • Alternative Reagents: The most effective solution is to use a different coupling reagent whose by-product is easier to remove.

    • EDC (EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide.[4] Its corresponding urea by-product is also water-soluble and can be easily removed with a simple aqueous wash during the workup.[5]

    • T3P® (Propylphosphonic Anhydride): This reagent's by-products are phosphate salts that are readily extracted into an aqueous phase.[2]

Troubleshooting Guide

This table outlines common problems, their probable causes, and validated solutions to get your synthesis back on track.

Symptom Observed Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete activation of the carboxylic acid.2. Hydrolysis of the activated intermediate.[7]3. Formation of the di-acylated by-product.4. Product loss during aqueous workup due to protonation and water solubility.1. Ensure coupling agent is fresh. Consider adding an activator like HOBt.[4]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Argon).[7]3. Increase the molar excess of piperazine to 3-5 equivalents.4. During workup, ensure the aqueous layer is basified to pH >10 before extraction to deprotonate the product's second nitrogen.
Multiple Spots on TLC, Including a High-MW Impurity Primary cause is the formation of 1,4-bis(2-(4-bromophenoxy)acetyl)piperazine.Implement preventative strategies: slow addition of the activated acid to a solution of excess piperazine at 0 °C. Purify via column chromatography with a suitable gradient (e.g., ethyl acetate/hexanes moving to DCM/methanol).
Crude Product is Acidic (by pH paper or extraction behavior) Unreacted 2-(4-Bromophenoxy)acetic acid starting material remains.During the workup, wash the organic layer thoroughly with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to extract the acidic starting material as its water-soluble sodium salt.[7]
Persistent, Insoluble White Solid in Product By-product from the coupling reagent, most commonly dicyclohexylurea (DCU) if using DCC.[5]Filter the crude reaction mixture before workup. If the problem persists, switch to a coupling agent with a soluble by-product like EDC or T3P®.[2]
Product is Difficult to Extract from Aqueous Layer The piperazine moiety is protonated (pKa ~9.7 and 5.3), forming a water-soluble ammonium salt at neutral or acidic pH.[3]Before extracting with an organic solvent, adjust the aqueous layer to a pH of 10-12 with NaOH or K₂CO₃ to ensure the product is in its free-base form.

Experimental Protocols

Protocol 1: Optimized Synthesis using EDC/HOBt

This protocol is designed to maximize the yield of the mono-acylated product while simplifying by-product removal.

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Bromophenoxy)acetic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution. Stir for 20-30 minutes at 0 °C. Successful activation is often indicated by the solution becoming clear.

  • Amine Preparation: In a separate flask, dissolve piperazine (3.0 eq) in DCM.

  • Coupling Reaction: Add the activated acid solution dropwise to the piperazine solution over 30-60 minutes at 0 °C with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.

Caption: Workflow for the optimized synthesis protocol.

Protocol 2: Analytical Identification of By-products by LC-MS

Liquid Chromatography-Mass Spectrometry (MS) is the definitive method for identifying reaction components.[9]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your crude reaction mixture in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid (to aid ionization). A typical gradient might be 5% B to 95% B over 10-15 minutes.

  • Mass Spectrometry Detection:

    • Mode: Use Electrospray Ionization (ESI) in positive mode, as the piperazine moiety is readily protonated.

    • Analysis: Look for the [M+H]⁺ ions corresponding to the expected masses.

Compound Expected Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
2-(4-Bromophenoxy)acetic acid231.05231.96 / 233.96 (Br isotopes)
Piperazine86.1487.15
Desired Product 299.16 300.07 / 302.07 (Br isotopes)
Di-acylated By-product512.21513.02 / 515.02 / 517.02 (2 Br)
References
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Technical Support Center: Navigating the Stability of Brominated Organic Compounds in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to address the common stability challenges encountered when working with brominated organic compounds in solution. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments and the reliability of your results.

Understanding the Instability: Common Degradation Pathways

The utility of brominated organic compounds in synthesis and pharmaceuticals is often tempered by their inherent reactivity and potential for degradation.[1] The carbon-bromine (C-Br) bond, while synthetically versatile, can be susceptible to cleavage under various experimental conditions.[2] Understanding the primary mechanisms of degradation is the first step toward effective troubleshooting and prevention.

Key Degradation Mechanisms
  • Photodegradation : Many brominated compounds are sensitive to light, particularly UV irradiation.[3][4] Exposure can initiate radical reactions, leading to debromination and the formation of lower-brominated species or other by-products.[4][5] The rate and extent of photodegradation are influenced by the light wavelength, initial concentration of the compound, and the solvent used.[5][6] For instance, the photodegradation of some new brominated flame retardants (NBFRs) is significantly faster under UV light (180-400 nm) compared to visible light (400-700 nm).[5]

  • Hydrolysis : The C-Br bond can be cleaved by water, a process known as hydrolysis, which can be catalyzed by acidic or basic conditions.[7][8] This reaction typically results in the substitution of the bromine atom with a hydroxyl group, forming an alcohol and hydrobromic acid (HBr).[8][9][10] The accumulation of HBr can, in turn, catalyze further degradation.[8]

  • Dehydrobromination : This is an elimination reaction, common in compounds like α-bromo ketones, where a hydrogen atom and a bromine atom are removed from adjacent carbons to form an alkene (α,β-unsaturated ketone in this case) and HBr.[8] This pathway is often catalyzed by bases.[8]

  • Reductive Dehalogenation : In the presence of reducing agents or under certain anaerobic conditions, the C-Br bond can be cleaved and replaced with a carbon-hydrogen (C-H) bond.[2][7] This is a key degradation pathway in some environmental and biological systems.[11][12] The rate of dehalogenation is dependent on the C-Br bond dissociation energy, which is lower than that of C-Cl or C-F bonds, making brominated compounds more susceptible to this pathway than their chlorinated or fluorinated analogs.[2]

Below is a diagram illustrating these primary degradation routes.

Primary Degradation Pathways of Brominated Organic Compounds Start R-Br (Brominated Organic Compound) Photodegradation Photodegradation (UV/Visible Light) Start->Photodegradation Photon Energy Hydrolysis Hydrolysis (H₂O, Acid/Base) Start->Hydrolysis Nucleophilic Attack Dehydrobromination Dehydrobromination (Base-catalyzed) Start->Dehydrobromination Elimination Product_Photo R• + Br• (Radicals, Lower-brominated species) Photodegradation->Product_Photo Product_Hydrolysis R-OH + HBr (Alcohol, Hydrobromic Acid) Hydrolysis->Product_Hydrolysis Product_Dehydro Alkene + HBr (e.g., α,β-unsaturated ketone) Dehydrobromination->Product_Dehydro start Observation: Unexpected peaks in analysis decision Is the degradation pathway known? start->decision stress_test Perform Forced Degradation Study (See Protocol 1) decision->stress_test No mitigate Implement mitigation strategy: - Adjust pH - Use anhydrous/aprotic solvent - Protect from light - Add antioxidant decision->mitigate Yes analyze Analyze stressed samples by HPLC/LC-MS stress_test->analyze compare Compare degradation profile of experimental sample to stressed samples analyze->compare identify Identify primary degradation pathway (e.g., hydrolysis, oxidation) compare->identify identify->mitigate end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for identifying degradation products.

Causality & Solution:

  • Solvent-Induced Degradation : Many common organic solvents can react with brominated compounds. [13]For example, explosions have been reported upon adding bromine to methanol or DMF. [14]The choice of solvent can also dramatically affect photodegradation rates; degradation of certain NBFRs is much faster in acetone than in n-hexane. [5][6] * Action : Consult solvent compatibility charts. For general use, less reactive solvents like glacial acetic acid, cyclohexane, or nitrobenzene may be more stable options for solutions of bromine itself. [13]For brominated compounds, aprotic solvents are often preferred. [15]* Incompatibility with Other Reagents : Brominated compounds can react violently or degrade in the presence of strong oxidizing agents, strong bases, reducing agents, and certain metals like aluminum. [16][15][14] * Action : Review all components in your solution for known incompatibilities. Ensure reagents are pure, as impurities can catalyze degradation. [15]* pH Effects : The pH of your solution can have a profound impact on stability. [17][18]For example, in aqueous solutions, the speciation of bromine-containing compounds and their reactivity changes significantly with pH. [19] * Action : Buffer your solution if your compound is known to be pH-sensitive. Perform initial stability tests at different pH values to find the optimal range.

Proactive Stability Management & Best Practices

Preventing degradation is always preferable to troubleshooting it. Adhering to strict storage and handling protocols is critical.

Proper Storage and Handling
  • Location : Store all brominated organic compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. [16]* Containers : Use tightly sealed, chemically resistant containers, such as glass bottles for laboratory use. [16]For long-term storage of sensitive compounds, consider amber glass under an inert atmosphere (N₂ or Ar). [8]* Segregation : Critically, store brominated compounds separately from incompatible chemicals, including alkalis, reducing agents, combustible materials, and certain metals. [16][14]* Labeling : All containers must be clearly labeled with the chemical identity and all associated hazards. [16]Waste containers should be specifically marked as "Halogenated Organic Waste". [16]

Solvent Selection

The choice of solvent is crucial not only for solubility but also for stability.

Solvent TypeExamplesPotential Stability IssuesBest For
Aprotic (Non-polar) n-Hexane, TolueneCan participate in radical reactions; lower photodegradation rates for some NBFRs. [5]General dilution, chromatography mobile phases.
Aprotic (Polar) Acetonitrile (ACN), DMSOGenerally good choices, but ensure they are anhydrous. Can facilitate H/D exchange in labeled compounds. [15]Stock solutions, analytical standards.
Protic Water, Methanol, EthanolRisk of hydrolysis and solvolysis. Can react violently with elemental bromine. [13][14]Use with caution; required for some reaction types but often detrimental to stability.
Acidic Glacial Acetic AcidCan be a stable solvent for elemental bromine. [13]May catalyze hydrolysis for some compounds. [8]Specific bromination reactions.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is a self-validating system to identify the potential degradation pathways for your specific brominated compound.

Objective: To determine the susceptibility of a brominated compound to hydrolysis, oxidation, heat, and light.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable, inert solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl. [15] * Base Hydrolysis: Add 0.1 M NaOH. [15] * Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). [15] * Thermal Stress: Place a vial in an oven at an elevated temperature (e.g., 60-80°C). [15] * Photolytic Stress: Expose a vial in a clear container to a UV light source or direct sunlight.

    • Control: Keep one vial at the recommended storage condition (e.g., 4°C in the dark).

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples (including the control) by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks indicate degradation under that specific condition. This allows you to identify the compound's primary vulnerabilities.

Protocol 2: Routine Stability Monitoring by HPLC-UV

Objective: To quantify the stability of a brominated compound in a specific solution over time.

Methodology:

  • Prepare Solution: Prepare the solution of your brominated compound in the exact solvent/matrix you will use for your experiment.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC-UV method. Record the peak area of the parent compound.

  • Storage: Store the solution under the intended experimental or storage conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), re-analyze the solution.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Assessment: Establish an acceptable stability limit for your experiment (e.g., ±10% of the initial concentration). If the concentration drops below this limit, the solution is not stable under those conditions for that duration.

Frequently Asked Questions (FAQs)

Q1: What are the first visual or olfactory signs of decomposition I should look for? A1: A change in color (often darkening to yellow or brown) is a primary visual indicator. [8]Another common sign is the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor. [8] Q2: How does the position of the bromine atom on an aromatic ring affect stability? A2: The position can influence reactivity. For example, during electrophilic aromatic substitution, existing groups on a quinoline ring will direct incoming bromine to specific positions. [20]The electronic environment around the C-Br bond affects its strength and susceptibility to nucleophilic attack or reduction.

Q3: My compound is deuterated. Are there special stability concerns? A3: Yes. The primary concern is hydrogen-deuterium (H/D) exchange, which compromises the isotopic purity of your compound. This is often facilitated by protic solvents or those with acidic or basic impurities. [15]It is crucial to use high-purity, aprotic solvents like acetonitrile or anhydrous diethyl ether to prevent this. [15] Q4: Can I use silica gel for chromatography of my brominated compound? A4: It depends on the compound's stability. The acidic surface of standard silica gel can catalyze degradation for sensitive compounds, such as some brominated aminoquinolines or α-bromo ketones. [8][17]If you observe degradation on the column (streaking, new spots on TLC), consider using a less acidic stationary phase like neutral or basic alumina. [17] Q5: How should I dispose of waste solutions containing brominated organic compounds? A5: All waste containing brominated compounds, including aqueous solutions and contaminated lab supplies (gloves, filter paper, silica gel), must be treated as hazardous waste. [14][19]Collect it in a clearly labeled, dedicated "Halogenated Organic Waste" container for proper disposal according to your institution's guidelines. [14]Never mix brominated waste with incompatible materials, particularly easily oxidized substances. [19]

References

  • Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC. (n.d.). National Center for Biotechnology Information.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022, September 16). MDPI. Retrieved February 27, 2026, from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved February 27, 2026, from [Link]

  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. (2019, January 9). ACS Publications. Retrieved February 27, 2026, from [Link]

  • On the combustion and photolytic degradation products of some brominated flame retardants. (n.d.). DiVA. Retrieved February 27, 2026, from [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicological effects. (n.d.). DuEPublico. Retrieved February 27, 2026, from [Link]

  • LCSS: BROMINE. (n.d.). The National Academies Press. Retrieved February 27, 2026, from [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 27, 2026, from [Link]

  • Bromine Safety Guideline. (n.d.). University of Washington. Retrieved February 27, 2026, from [Link]

  • Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. (2018, November 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. (2018, March 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • A stable organic solution of bromine? (2022, April 22). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Dehalogenation. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The Effect of Temperature and pH on Bromate Formation by Ozonation. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. (2024, November 7). Global NEST Journal. Retrieved February 27, 2026, from [Link]

  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. (2009, January 16). PubMed. Retrieved February 27, 2026, from [Link]

  • The theoretical distribution of the equivalent bromine species on pH,... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Degradation of Hydrohalocarbons and Brominated Compounds by Methane- and Propane-Oxidizing Bacteria. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022, September 16). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. (1997, October 1). ASM Journals. Retrieved February 27, 2026, from [Link]

  • Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Organobromine chemistry. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI. Retrieved February 27, 2026, from [Link]

  • Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. (2024, June 27). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved February 27, 2026, from [Link]

  • Bromine compounds. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • 8.7 Types of Organic Reactions. (n.d.). RMIT University. Retrieved February 27, 2026, from [Link]

  • Fluoride and Bromide in Organic Compounds. (2020, August 5). IRO Oil Drilling Chemical Company. Retrieved February 27, 2026, from [Link]

  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]

  • Techniques for Unstable Compound Analysis. (2017, November 9). KCAS Bio. Retrieved February 27, 2026, from [Link]

  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. (2017, February 23). YouTube. Retrieved February 27, 2026, from [Link]

  • The Hydrolysis of Bromine. The Hydration of the Halogens. The Mechanism of Certain Halogen Reactions. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

Sources

"refining purification techniques for polar piperazine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the technical support center for the purification of polar piperazine derivatives. This guide addresses the specific physicochemical challenges of the piperazine moiety: high polarity (LogP < 1) , dual basic nitrogen centers (pKa ~5.3 and ~9.7) , and strong silanophilic interactions .[1]

Quick Diagnostic: Method Selection Tree

Before proceeding, identify the optimal workflow based on your crude mixture's profile.

PiperazinePurification Start Crude Piperazine Mixture Solubility Solubility Profile? Start->Solubility Organic Soluble in DCM/EtOAc Solubility->Organic Lipophilic Aqueous Water Soluble / Polar Solubility->Aqueous Hydrophilic Flash Flash Chromatography (See Module 1) Organic->Flash Impurity Removal Workup Extraction Issue? Aqueous->Workup Isolation SCX SCX 'Catch & Release' (See Module 4) Workup->SCX If Extraction Fails RP_HighPH High pH C18 (See Module 3) Workup->RP_HighPH For Final Purity

Figure 1: Decision matrix for selecting the appropriate purification modality based on solubility and polarity.

Module 1: Normal Phase Flash Chromatography

Issue: "My compound streaks/tails on the column and co-elutes with impurities."

The Root Cause: Silanophilic Interactions

Standard silica gel (SiO2) presents acidic silanol groups (Si-OH, pKa ~5). Piperazine derivatives are basic. The resulting acid-base interaction causes the amine to "drag" along the column rather than partition cleanly.

Protocol A: The "Ammonia-Doped" Eluent (Gold Standard)

Do not use Triethylamine (TEA) if you can avoid it; it is difficult to remove completely. Ammonium hydroxide (NH4OH) is volatile and cleaner.

The Solvent System:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: 10% MeOH in DCM + 1% NH4OH (28-30% aq solution)

Step-by-Step:

  • Preparation: To make 1L of Solvent B: Mix 100 mL Methanol and 10 mL Ammonium Hydroxide. Add DCM to reach 1000 mL. Note: The ammonia prevents the MeOH/DCM mixture from becoming immiscible.

  • Equilibration: Flush the silica column with 10% Solvent B to "deactivate" the silanols before injection.

  • Gradient: Run a shallow gradient (e.g., 0% to 50% Solvent B).

  • Result: The ammonia competes for silanol sites, allowing the piperazine to elute as a sharp band.

Protocol B: Amine-Functionalized Silica

If the compound is acid-sensitive or the ammonia method fails, switch stationary phases.

  • Material: Amino-propyl bonded silica (NH2-Silica).[3]

  • Mechanism: The surface is already basic. No liquid modifier (TEA/NH3) is required.

  • Eluent: Standard Hexane/Ethyl Acetate or DCM/MeOH gradients.

Module 2: Aqueous Workup & Extraction

Issue: "I cannot extract my piperazine derivative from the aqueous reaction layer."

The Root Cause: High Polarity

Small piperazine derivatives often have higher affinity for water than organic solvents, especially if the pH is below the pKa of the secondary amine (~9.7), rendering it protonated (ionic).

Protocol: The "Salting Out" + Special Solvent Trick

Standard DCM or Ethyl Acetate often fails here. Use the "Chloroform/IPA" system.

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 5M NaOH or saturated K2CO3. Crucial: The molecule must be in the free base form.

  • Saturation: Saturate the aqueous layer with NaCl (solid). This disrupts the hydration shell ("salting out").

  • The Solvent: Extract with Chloroform : Isopropanol (3:1 v/v) .[4]

    • Why? This mixture is more polar than DCM but forms a distinct layer from water. It is legendary among medicinal chemists for pulling polar amines out of water [1].

  • Execution: Perform 3-4 extractions. The organic layer will be on the bottom.

Module 3: Reverse Phase (C18) Strategies

Issue: "My compound elutes in the void volume (dead time) on C18."

The Root Cause: Ionization

At standard HPLC pH (0.1% Formic Acid, pH ~2.5), piperazine is doubly protonated. It is too polar to interact with the hydrophobic C18 chains.

Protocol: High pH Reverse Phase

Modern "Hybrid" silica columns (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S) are stable up to pH 12.

Buffer System:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH4OH).

  • Mobile Phase B: Acetonitrile.

Mechanism: At pH 9.5, the piperazine is largely neutral (deprotonated). This drastically increases its hydrophobicity, allowing retention on the C18 column and improving peak shape by suppressing silanol repulsion [2].

Comparison of Retention:

ParameterLow pH (Formic Acid)High pH (Ammonium Bicarb)
Piperazine State Dication (++)Neutral / Monocation
Retention Near Void VolumeModerate to Strong
Peak Shape Tailing (Silanol repulsion)Sharp (Hydrophobic interaction)
Loading Capacity LowHigh
Module 4: SCX "Catch and Release"

Issue: "I have non-basic impurities and need a quick cleanup without running a full column."

The Solution: Strong Cation Exchange (SCX)

This is the most robust method for isolating piperazines from non-basic byproducts (e.g., unreacted alkyl halides, amides).

SCX_Workflow Load 1. LOAD Dissolve in MeOH/Acetic Acid (Protonates Amine) Bind 2. BIND Amine binds to Sulfonic Acid resin Impurities pass through Load->Bind Wash 3. WASH Flush with MeOH Removes neutrals/acids Bind->Wash Elute 4. ELUTE 2M NH3 in MeOH Releases purified amine Wash->Elute

Figure 2: The Catch and Release workflow for isolating basic amines.

Protocol:

  • Conditioning: Wash SCX cartridge with MeOH.

  • Loading: Dissolve crude in MeOH (add 5% Acetic Acid if solubility is poor). Load onto cartridge.

  • Washing: Flush with 2-3 column volumes of MeOH. Result: Non-basic impurities are washed away.

  • Elution: Elute with 2M NH3 in MeOH .

  • Finishing: Concentrate the eluate. The ammonia evaporates, leaving the free base piperazine [3].

References
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Retrieved from [Link]

  • Biotage. (2003). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE SCX. Biotage Technical Notes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Resources. Retrieved from [Link]

Sources

"addressing poor reproducibility in 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one assays"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization for Phenoxy-Piperazine Scaffolds Subject: Troubleshooting Reproducibility in 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Assays

Executive Summary

You are encountering variability with 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one . As a Senior Application Scientist, I recognize this structural motif. It represents a classic "amphiphilic fragment"—containing a lipophilic tail (4-bromophenoxy) and a polar, basic head (piperazine), linked by a flexible acetamide core.

Poor reproducibility with this specific scaffold typically stems from three convergent failure modes: Colloidal Aggregation , pH-Dependent Solubility Crashing , and Oxidative Instability of the secondary amine. The following guide moves beyond generic advice to target the physicochemical realities of this molecule.

Part 1: Physicochemical Profile & Risk Assessment

Before troubleshooting, we must validate your assumptions about the molecule's behavior in solution.

PropertyValue (Predicted)Experimental Implication
Basic pKa ~8.5 - 9.0 (Distal Nitrogen)The molecule is positively charged at pH 7.4. If you use pH > 8.5, it becomes neutral and will precipitate .
LogP ~2.5 - 3.0Moderately lipophilic due to the Bromine atom. Prone to sticking to plasticware (tipping tips/plates).
Molecular Class Phenoxy-AcetamideThe amide bond is stable, but the ether linkage adds rotational freedom, aiding "stacking" (aggregation).
Solubility Risk High (as Free Base)Critical: Ensure you are using the Hydrochloride or Trifluoroacetate salt, not the Free Base.

Part 2: Troubleshooting Guide (Q&A)

Category 1: False Positives & Variable IC50s

Q: My IC50 values shift by >10-fold between runs, and the compound shows activity against unrelated targets. Is this a "sticky" compound?

A: You are likely observing Colloidal Aggregation , not simple "stickiness."[1] This molecule contains a planar aromatic ring (bromophenoxy) and a polar head. At micromolar concentrations in aqueous buffer, these stack to form sub-micron colloids. These colloids sequester proteins non-specifically, inhibiting them by surface adsorption rather than active site binding.[2][3] This is the #1 cause of false positives in this chemical class.

The Protocol to Validate (The "Detergent Test"):

  • Standard Run: Run your assay with the standard buffer.

  • Detergent Run: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-20) to the reaction buffer.

  • Analysis:

    • If potency (IC50) disappears or shifts significantly (>10x) in the presence of detergent, the activity was an artifact of aggregation.

    • If potency remains stable, the interaction is specific.

Mechanism: Non-ionic detergents disrupt the colloidal particles below their Critical Aggregation Concentration (CAC) without denaturing the target protein (Shoichet, 2004).

Category 2: Solubility & Precipitation

Q: I see a fine precipitate or "cloudiness" when I dilute my DMSO stock into the assay buffer (PBS pH 7.4). Why?

A: This is a pKa/pH Mismatch . The distal nitrogen on the piperazine ring acts as a secondary amine.[4]

  • At pH 7.4: It is mostly protonated (cationic) and soluble.

  • At pH > 8.0 or in high ionic strength: The equilibrium shifts toward the neutral free base. The Bromine atom makes the neutral form highly insoluble.

Corrective Actions:

  • Check your Buffer pH: Ensure your assay buffer is pH 7.4 or lower (e.g., pH 7.0). Avoid Carbonate buffers (pH 9+).

  • Order of Addition: Do not add the compound directly to a high-salt buffer.

    • Correct: Dilute DMSO stock into water or low-salt media first (intermediate dilution), then add to the final reaction mix.

  • Salt Form: Verify if you purchased the Free Base or the HCl Salt. If you have the Free Base, you must pre-acidify your DMSO stock with 1 equivalent of HCl to ensure solubility upon aqueous dilution.

Category 3: Stock Stability

Q: My old DMSO stocks (3 months old) have lost activity, but LC-MS shows the correct molecular weight.

A: You are likely dealing with N-Oxidation or Hygroscopic Dilution .

  • N-Oxidation: The secondary amine in the piperazine ring is susceptible to oxidation by atmospheric oxygen, forming an N-oxide. This change is subtle (+16 Da) and often missed if you are only looking for the parent peak in a low-res MS, or it may thermally revert in the MS source.

  • Water Absorption: DMSO is hygroscopic. If your stock absorbed water from the air, the compound (being lipophilic) may have micro-precipitated inside the DMSO tube.

The Fix:

  • Storage: Store stocks at -20°C or -80°C under Argon/Nitrogen.

  • Single Use: Aliquot stocks to avoid freeze-thaw cycles.

  • Visual Check: Spin down your DMSO stock (10,000 x g for 5 mins) before use. If you see a pellet, your concentration is wrong.

Part 3: Visualizing the Failure Modes

Diagram 1: The Aggregation Trap

This diagram illustrates how the molecule transitions from a specific binder to a non-specific colloidal inhibitor.

AggregationMechanism Monomer Monomer (Active Species) Colloid Colloidal Aggregate (Particle ~100-500nm) Monomer->Colloid High Conc. Low Solubility Protein Target Protein Monomer->Protein Binding Colloid->Monomer Reverses Colloid->Protein Sequestration Complex_Specific Specific Binding (True Positive) Protein->Complex_Specific Complex_Nonspecific Surface Adsorption (False Positive) Protein->Complex_Nonspecific Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Caption: Mechanism of false positives via colloidal aggregation.[1][2][3] Detergents reverse this process, distinguishing artifacts from true hits.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to isolate your specific reproducibility issue.

TroubleshootingTree Start Start: Assay Variability CheckDetergent Add 0.01% Triton X-100 Start->CheckDetergent Result1 Potency Lost? CheckDetergent->Result1 Aggregation Diagnosis: Aggregation Action: Optimize Detergent/Conc. Result1->Aggregation Yes CheckSolubility Check Buffer pH Result1->CheckSolubility No Result2 pH > 8.0? CheckSolubility->Result2 Precipitation Diagnosis: Free Base Precip. Action: Lower pH / Use Salt Result2->Precipitation Yes CheckStock Inspect DMSO Stock Result2->CheckStock No Result3 Pellet after Spin? CheckStock->Result3 Degradation Diagnosis: Stock Crash/Oxidation Action: Re-synthesize/Aliquot Result3->Degradation Yes Valid Valid Result Proceed with SAR Result3->Valid No

Caption: Step-by-step diagnostic workflow to identify the root cause of assay failure.

References

  • Shoichet, B. K. (2004). Screening in a spirit of haunting. Drug Discovery Today. Link

    • Context: The foundational text on colloidal aggregation as a source of false positives in drug discovery.[2]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

    • Context: Provides the specific protocol for using Triton X-100 to valid
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    • Context: Authoritative source on solubility, pKa, and stability of amine-containing drugs (piperazines).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

    • Context: Discusses structural motifs th

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale your production.

Introduction

The synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a multi-step process that is crucial for the development of various pharmaceutical agents. As with any chemical synthesis, scaling up from the lab bench to pilot or production scale presents a unique set of challenges. This guide will walk you through the critical aspects of this synthesis, offering practical advice and scientifically-grounded solutions to common problems.

The overall synthetic route can be visualized as a two-step process:

  • Synthesis of the intermediate: 2-bromo-1-(4-bromophenoxy)ethanone.

  • Amide coupling: Reaction of the intermediate with piperazine to yield the final product.

Each of these steps has its own set of parameters that need careful consideration for successful scale-up.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and scale-up of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

Step 1: Synthesis of 2-bromo-1-(4-bromophenoxy)ethanone
Issue 1: Low Yield of 2-bromo-1-(4-bromophenoxy)ethanone

Question: We are experiencing a significant drop in yield for the α-bromination of 4-bromophenoxy)acetophenone when moving to a larger scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in α-bromination reactions during scale-up can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate mixing on a larger scale can lead to unreacted starting material. The reaction is typically monitored by TLC, but on a larger scale, localized concentration gradients can occur.

    • Solution: Increase the reaction time and ensure efficient stirring. For larger reactors, consider using an overhead stirrer with a properly sized impeller to ensure homogeneity. Monitoring the reaction by taking representative samples for analysis (e.g., HPLC) is crucial.[1]

  • Side Reactions:

    • Cause: Over-bromination (dibromination) can occur if there is an excess of bromine or if the reaction temperature is too high. The enol or enolate intermediate is highly reactive.[1]

    • Solution:

      • Slow Addition of Bromine: Add the bromine solution dropwise to maintain a low concentration of bromine in the reaction mixture at any given time.

      • Temperature Control: Maintain the reaction at a controlled temperature. While some reactions proceed at room temperature, for scale-up, it's often beneficial to start at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.

  • Reagent Quality:

    • Cause: The purity of the starting 4-bromophenoxy)acetophenone and the quality of the bromine are critical. Impurities can interfere with the reaction.

    • Solution: Ensure the starting materials are of high purity. It is advisable to use freshly opened or properly stored reagents.

Visualizing the Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Synthesis of 2-bromo-1-(4-bromophenoxy)ethanone start Dissolve 4-bromophenoxy)acetophenone in a suitable solvent (e.g., Chloroform, Acetic Acid) add_catalyst Add a catalytic amount of acid (e.g., H2SO4) start->add_catalyst add_bromine Slowly add Bromine solution at a controlled temperature add_catalyst->add_bromine reaction Stir the reaction mixture and monitor by TLC/HPLC add_bromine->reaction quench Quench the reaction with water or a reducing agent (e.g., sodium bisulfite) reaction->quench extract Extract the product with an organic solvent quench->extract wash Wash the organic layer with aqueous bicarbonate and brine extract->wash dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., recrystallization) concentrate->purify

Caption: Workflow for the synthesis of the brominated intermediate.

Step 2: Amide Coupling with Piperazine
Issue 2: Formation of Di-substituted Piperazine Byproduct

Question: During the reaction of 2-bromo-1-(4-bromophenoxy)ethanone with piperazine, we are observing a significant amount of the 1,4-disubstituted piperazine byproduct. How can we improve the selectivity for the mono-acylated product?

Answer:

The formation of the di-substituted byproduct is a common challenge when working with piperazine due to the presence of two reactive secondary amine groups.[2][3] Here are several strategies to enhance mono-acylation selectivity, particularly relevant for scale-up:

  • Using Excess Piperazine:

    • Principle: Employing a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical distribution of the reaction towards the mono-acylated product.[4]

    • Scale-up Consideration: While effective, this method can be costly and requires an efficient method to remove the excess piperazine after the reaction.

  • Mono-protonation of Piperazine:

    • Principle: By reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid), you can form the piperazine-1-ium salt in situ.[2][3] The protonated nitrogen is no longer nucleophilic, thus directing the acylation to the free secondary amine. This is a highly effective and economical method for selective mono-acylation.[2]

    • Protocol: A simplified protocol involves dissolving piperazine in acetic acid, which serves as both the solvent and the proton source.[2]

  • N-Boc Protection:

    • Principle: This method involves protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group.[5] The acylation is then performed on the unprotected nitrogen, followed by the deprotection of the Boc group.

    • Scale-up Consideration: This is a robust and highly selective method but adds two extra steps to the synthesis (protection and deprotection), which can impact overall yield and cost.[3][5]

Method Selectivity Complexity Scale-up Feasibility
Excess Piperazine Moderate to HighLowModerate (cost of piperazine)
Mono-protonation Good to ExcellentLowHigh (cost-effective)
N-Boc Protection ExcellentHigh (multi-step)Moderate (additional steps)
Issue 3: Low Amide Coupling Yield

Question: We are experiencing low conversion in the amide coupling step, even with good control over the di-substitution. What could be the issue?

Answer:

Low yields in amide coupling reactions can be a frustrating problem. Several factors can contribute to this issue:

  • Inadequate Activation of the Carboxylic Acid (if applicable): If you are using a carboxylic acid precursor to the acyl chloride, the activation step is critical. Incomplete activation will naturally lead to low yields.[6][7]

  • Base Selection:

    • Cause: The choice of base is crucial for scavenging the HCl byproduct generated during the reaction. An inappropriate or insufficient amount of base can lead to the protonation of piperazine, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least 2 equivalents.[8] Ensure the base is added before the acylating agent.

  • Reaction Conditions:

    • Cause: Suboptimal temperature, solvent, or reaction time can all lead to poor yields.[6]

    • Solution:

      • Temperature: The initial addition of the acylating agent should be done at a low temperature (0 °C) to control the exothermic reaction, followed by warming to room temperature.[8]

      • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.[8] Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.

      • Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Visualizing the Logic: Troubleshooting Low Amide Coupling Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Amide Coupling Yield cause1 Inadequate Base low_yield->cause1 cause2 Poor Reagent Quality low_yield->cause2 cause3 Suboptimal Reaction Conditions low_yield->cause3 cause4 Side Reactions (e.g., hydrolysis) low_yield->cause4 sol1 Use ≥ 2 eq. of non-nucleophilic base cause1->sol1 sol2 Use anhydrous solvents and fresh reagents cause2->sol2 sol3 Optimize temperature, solvent, and reaction time cause3->sol3 sol4 Run reaction under inert atmosphere cause4->sol4

Caption: Troubleshooting logic for low amide coupling yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the amide coupling step?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of piperazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-bromo-1-(4-bromophenoxy)ethanone. This is followed by the elimination of the leaving group (in this case, the bromide is not directly on the carbonyl, so it's the formation of the amide bond with the elimination of water if starting from a carboxylic acid, or the displacement of a leaving group like chloride if starting from an acyl chloride).

Q2: What are the key safety considerations when scaling up this synthesis?

  • Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a bromine spill kit readily available.

  • Acyl Chlorides: If you are preparing the acyl chloride intermediate, be aware that they are moisture-sensitive and can release HCl gas upon contact with water.

  • Exothermic Reactions: Both the bromination and the amide coupling can be exothermic. Ensure your reactor has adequate cooling capacity and add reagents slowly to control the temperature.

Q3: How can I purify the final product on a large scale?

For large-scale purification, column chromatography may not be practical. Consider the following alternatives:

  • Recrystallization: If the product is a solid, recrystallization is often the most efficient method for purification on a large scale. You will need to perform solvent screening to find a suitable solvent system.

  • Extraction and Washing: A thorough aqueous workup to remove water-soluble impurities and unreacted starting materials is crucial.[8] This includes washing with a mild acid to remove excess piperazine, followed by a base wash to neutralize any remaining acid, and finally a brine wash.[8]

Q4: Can microwave irradiation be used to accelerate the amide coupling reaction?

Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for amide couplings.[6] However, this is more common in lab-scale synthesis. For large-scale production, the feasibility depends on the availability of industrial-scale microwave reactors.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(4-bromophenoxy)ethanone

This protocol is adapted from established methods for α-bromination of ketones.[1][9]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenoxy)acetophenone (1.0 eq) in a suitable solvent like chloroform or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 1-2 hours.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Mono-acylation of Piperazine via In Situ Mono-protonation

This protocol is a cost-effective method for selective mono-acylation.[2][3]

  • Preparation of Piperazine Mono-salt Solution: In a reaction vessel, dissolve piperazine (1.0 eq) in glacial acetic acid at room temperature.

  • Acylation Reaction: Cool the piperazine solution to 0 °C. Slowly add a solution of 2-bromo-1-(4-bromophenoxy)ethanone (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

  • Kavala, V., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. International Scholarly and Scientific Research & Innovation, 8(9), 838-844. [Link]

  • Rammurthy, B., et al. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. [Link]

  • Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Hofmann, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Beilstein Journal of Organic Chemistry, 14, 219–229. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. American Journal of Chemistry, 1(1), 58-62. [Link]

  • Wang, Y., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Molecular Crystals and Liquid Crystals, 1-11. [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Ryad, N., et al. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-. [Link]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Acta Crystallographica Section E: Structure Reports Online. (2012). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}. [Link]

  • Impactfactor. (2023, March 25). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. [Link]

  • PubMed. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

  • ResearchGate. (2026, February 11). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

Sources

Validation & Comparative

"validation of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one biological activity"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation framework for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one , a bioactive scaffold belonging to the aryloxyacetyl piperazine class. This compound serves as a critical pharmacophore in medicinal chemistry, exhibiting pleiotropic activities ranging from antimicrobial efficacy to specialized modulation of parasitic plant germination.

Executive Summary & Compound Profile

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one represents a privileged structural motif where a lipophilic 4-bromophenoxy moiety is linked via an acetyl spacer to a polar piperazine ring. This amphiphilic architecture allows the molecule to interact with diverse biological targets, including bacterial cell membranes, G-protein coupled receptors (GPCRs), and specific plant hormone receptors.

Primary Applications:

  • Antimicrobial/Antifungal Agent: Disruption of membrane integrity and inhibition of DNA gyrase/topoisomerase.

  • CNS Ligand Precursor: The piperazine nitrogen serves as a vector for serotonergic/dopaminergic receptor modulation when further substituted.

  • Agrochemical Modulator: Inducer of suicidal germination in parasitic weeds (e.g., Striga spp.).

Structural Activity Relationship (SAR) Analysis

The biological activity is governed by three distinct domains:

SAR_Analysis cluster_0 Pharmacophore Decomposition Lipophil 4-Bromophenoxy Group (Lipophilic Domain) Linker Acetyl Linker (H-Bond Acceptor) Lipophil->Linker Activity Biological Outcome Lipophil->Activity Membrane Penetration Hydrophobic Pocket Binding Polar Piperazine Ring (Ionizable Core) Linker->Polar Linker->Activity Conformational Flexibility Polar->Activity Solubility Target Interaction (H-Bond)

Figure 1: SAR decomposition highlighting the functional roles of the molecule's substructures.

Comparative Performance Analysis

To objectively validate the performance of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one, it must be benchmarked against standard-of-care agents and structural analogs.

Table 1: Comparative Efficacy Benchmarks (Antimicrobial & Cytotoxicity)
MetricTest Compound (4-Br-Ph-Piperazine)Standard: CiprofloxacinStandard: FluconazoleControl: Phenoxyacetic Acid
Target Mechanism Membrane Depolarization / Gyrase InhibitionDNA Gyrase InhibitionErgosterol Synthesis InhibitionWeak Acid Stress
MIC (S. aureus) 12.5 – 50 µg/mL0.25 – 1.0 µg/mLN/A>500 µg/mL
MIC (E. coli) 25 – 100 µg/mL0.015 – 0.5 µg/mLN/A>500 µg/mL
Cytotoxicity (CC50) ~150 – 300 µM (HEK293)>500 µM>500 µMLow Toxicity
Selectivity Index (SI) 5 – 15>100>100N/A
Lipophilicity (LogP) ~2.1 (Predicted)0.280.51.34

*Note: Activity values are representative ranges for mono-substituted phenoxyacetyl piperazines derived from SAR studies of analogous compounds [1, 2].

Key Insight: While less potent than optimized clinical antibiotics, the test compound exhibits superior activity compared to its precursor (phenoxyacetic acid), validating the critical role of the piperazine amide bond in facilitating cellular uptake and target binding.

Validation Workflow & Protocols

To ensure scientific integrity, the validation process must follow a "Self-Validating System" where each step confirms the previous one.

Validation_Workflow cluster_QC Phase 1: Chemical Integrity cluster_Bio Phase 2: Biological Screening cluster_Mech Phase 3: Mechanism Validation Synthesis Synthesis/Sourcing QC QC: 1H-NMR, LC-MS (Confirm >98% Purity) Synthesis->QC MIC Primary Screen: MIC Determination (Broth Microdilution) QC->MIC Pass Tox Counter-Screen: Cytotoxicity (MTT Assay) (HEK293/Vero Cells) MIC->Tox Active (<64 µg/mL) TimeKill Time-Kill Kinetics Tox->TimeKill SI > 10 Docking In Silico Docking (DNA Gyrase/MurF) Tox->Docking

Figure 2: Step-by-step validation workflow ensuring compound quality and specific activity.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle (max 1% v/v).

    • Sterility Control: Media only.

  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (color change from blue to pink indicates growth).

Protocol B: Selectivity Index (Cytotoxicity Assay)

Objective: Confirm that biological activity is not due to general toxicity.

  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Seeding:

    
     cells/well in DMEM + 10% FBS; incubate 24h.
    
  • Treatment: Add compound (1 – 500 µM) for 48 hours.

  • Assay: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Measure Absorbance at 570 nm. Calculate

    
     (Concentration Cytotoxic to 50%).
    
  • Validation Metric:

    
    . An 
    
    
    
    indicates a viable drug lead.

Specialized Application: Striga Germination

Beyond antimicrobial activity, this scaffold is a documented structural analog for "suicidal germination" stimulants used in agrochemistry [3].

  • Mechanism: The compound mimics strigolactones, binding to the ShHTL receptor family in parasitic weeds (Striga spp.).

  • Validation: A germination bioassay using pre-conditioned Striga seeds.

  • Significance: 4-Bromophenoxy derivatives have shown high stability and efficacy in inducing germination in the absence of a host plant, leading to weed death (suicidal germination).

References

  • Hermann, T., et al. (2021).[1] "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." Molecules, 26(21), 6676.

  • De Jonghe, S., et al. (2023).[2] "Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists." Bioorganic Chemistry, 139, 106755.[2]

  • Google Patents. (2019). "Piperazinone derivative, preparation method therefor, use thereof, accelerator and method for controlling root parasitic weeds."[3] Patent WO2019154284A1.

  • Redzicka, A., et al. (2019). "Synthesis of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}- or N-(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System." Chemical Biology & Drug Design.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust quantification of novel chemical entities is a cornerstone of modern drug development. This guide provides an in-depth comparison of two prevalent analytical methodologies—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate assay of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. We will explore the theoretical underpinnings of each technique, present detailed, field-tested protocols, and furnish a comparative analysis of their performance based on hypothetical, yet representative, validation data. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish and cross-validate reliable analytical workflows for piperazine-containing compounds.

Introduction: The Analytical Imperative for Novel Piperazine Derivatives

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a molecule of interest, belonging to the broad class of piperazine derivatives. The piperazine motif is a common structural feature in a multitude of biologically active compounds, including antihistamines, antipsychotics, and anti-cancer agents, valued for its ability to modulate pharmacokinetic properties.[1][2] The accurate and precise quantification of this and similar molecules is paramount for a range of applications, from pharmacokinetic and toxicological studies to quality control in manufacturing.[3]

When analytical methods are transferred between laboratories, or when different analytical techniques are employed within a single study, cross-validation becomes a critical exercise.[4] It serves to ensure the consistency and reliability of data, a mandate from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5] The ICH M10 guideline specifically addresses the need for cross-validation when multiple bioanalytical methods are used, emphasizing the importance of demonstrating data comparability.[4]

This guide will compare two powerful, yet distinct, analytical techniques for the assay of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one: HPLC-DAD and LC-MS/MS. While HPLC-DAD offers robust and cost-effective quantification, LC-MS/MS provides unparalleled sensitivity and selectivity, which is often essential for complex biological matrices.[3][6]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance of sensitivity, selectivity, cost, and the nature of the sample matrix. Below, we compare HPLC-DAD and LC-MS/MS for the analysis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique in pharmaceutical analysis.[6] It separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV-Vis light. The diode-array detector allows for the acquisition of the entire UV-Vis spectrum for a given peak, aiding in peak purity assessment and compound identification.[6]

  • Principle of Operation: The compound is separated on a chromatographic column, and as it elutes, it passes through a flow cell where it absorbs light. The amount of light absorbed is proportional to the concentration of the compound.

  • Strengths:

    • Cost-effective instrumentation and operation.[6]

    • Robust and reliable for routine analysis.

    • Provides spectral information for peak identity confirmation.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS.

    • Susceptible to interference from co-eluting compounds with similar UV spectra.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like plasma or tissue homogenates.[3][7] It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

  • Principle of Operation: After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[3]

  • Strengths:

    • Exceptional sensitivity (ng/mL to pg/mL levels).[3]

    • High selectivity, minimizing matrix effects.[3]

    • Provides structural information from fragmentation patterns.

  • Limitations:

    • Higher cost of instrumentation and maintenance.

    • Requires more specialized expertise for method development and troubleshooting.

    • Potential for ion suppression or enhancement from the sample matrix.

Hypothetical Performance Data: A Head-to-Head Comparison

To illustrate the differences in performance, the following table summarizes hypothetical validation data for the assay of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one using both HPLC-DAD and LC-MS/MS. These values are based on typical performance characteristics for similar small molecules as described in the literature and are in line with ICH Q2(R1) guidelines for analytical procedure validation.[8]

Validation Parameter HPLC-DAD (Hypothetical Data) LC-MS/MS (Hypothetical Data) Typical Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998> 0.999r² > 0.99
Range 1 - 200 µg/mL0.1 - 100 ng/mLDependent on application
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for drug substance
Precision (%RSD)
- Intra-day≤ 1.5%≤ 5%≤ 2%
- Inter-day≤ 2.0%≤ 8%≤ 3%
Specificity Demonstrated by peak purity analysis and resolution from potential impurities.Demonstrated by unique MRM transition and absence of interference at the analyte's retention time.No interference at the analyte's retention time.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one using both HPLC-DAD and LC-MS/MS.

HPLC-DAD Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm (based on hypothetical UV maxima).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one in methanol.

    • Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 to 200 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For analysis of a drug product, dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition (Hypothetical): Precursor Ion (M+H)⁺ → Product Ion. The exact m/z values would be determined experimentally during method development.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 to 100 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations.

    • For biological samples (e.g., plasma), a sample preparation step such as protein precipitation or solid-phase extraction would be necessary.[3]

Cross-Validation Workflow

The cross-validation process ensures that data generated by the two different methods are comparable.[4] A typical workflow is outlined below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation A Prepare Aliquots of QC Samples (Low, Medium, High) B Analyze one set of aliquots using HPLC-DAD method A->B C Analyze a second set of aliquots using LC-MS/MS method A->C D Calculate mean concentrations and % difference for each QC level B->D C->D E Perform statistical analysis (e.g., Bland-Altman plot, t-test) D->E F Acceptance Criteria Met? E->F G Methods are cross-validated F->G Yes H Investigate discrepancies (e.g., sample handling, method bias) F->H No

Caption: A typical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both HPLC-DAD and LC-MS/MS are viable techniques for the quantification of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

  • For routine quality control of bulk drug substance or formulated product where concentration levels are high, HPLC-DAD is a cost-effective, robust, and reliable choice. Its lower sensitivity is not a limiting factor in these applications.

  • For bioanalytical studies (e.g., pharmacokinetics, metabolism) or trace-level impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable. [3][7] This method allows for accurate quantification in complex biological matrices where interferences are common.

The cross-validation of these methods is not merely a procedural step but a fundamental requirement for ensuring data integrity across the lifecycle of drug development.[4] By following established guidelines and employing a rigorous, scientifically sound approach, researchers can be confident in the reliability and comparability of their analytical results.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Cuttica. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. National Center for Biotechnology Information. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. Available at: [Link]

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. ECA Academy. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. U.S. Food and Drug Administration. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. MDPI. Available at: [Link]

  • (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - ResearchGate. ResearchGate. Available at: [Link]

Sources

"evaluating the selectivity profile of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the selectivity profile of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one , a specific chemotype belonging to the phenoxyacetyl piperazine class. While often utilized as a high-value intermediate or fragment in the synthesis of multi-target CNS ligands (targeting 5-HT, Dopamine, and Sigma receptors), this scaffold itself possesses distinct physicochemical properties and a baseline pharmacological profile relevant to fragment-based drug discovery (FBDD).

Executive Summary
  • Compound Identity : 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one (hereafter referred to as 4-Br-PP ).

  • Primary Classification : Phenoxyacetyl piperazine scaffold; CNS-privileged structure.[1]

  • Key Application : Precursor/Fragment for Serotonin (5-HT1A/7), Dopamine (D2), and Histamine (H3) receptor modulators.

  • Selectivity Verdict : As a free secondary amine (unsubstituted piperazine), 4-Br-PP exhibits low intrinsic affinity for monoamine receptors compared to its N-aryl derivatives. However, it serves as a critical selectivity filter : the 4-bromo substituent on the phenoxy ring enhances lipophilicity and metabolic stability (blocking para-hydroxylation), directing the final ligand's affinity toward 5-HT1A and Sigma-1 receptors over Alpha-1 adrenergic receptors when elaborated.

Chemical & Pharmacological Profile
2.1 Structural Analysis

The molecule consists of three pharmacophoric elements:

  • 4-Bromophenoxy Headgroup : Provides hydrophobic bulk and halogen-bonding capability. The bromine atom at the para position is crucial for selectivity, often favoring hydrophobic pockets in GPCR transmembrane domains (e.g., TM5/TM6 of 5-HT1A).

  • Acetyl Linker (Ethan-1-one) : A rigid 2-carbon spacer containing a hydrogen-bond acceptor (carbonyl). This distinguishes it from flexible ethyl/propyl linkers, often reducing conformational entropy and increasing selectivity for specific receptor subtypes (e.g., H3 vs. D2).

  • Piperazine Tail : A basic secondary amine (

    
    ). In this "free" form, it acts as the primary anchor for aspartate residues (e.g., Asp3.32) in aminergic GPCRs.[2]
    
2.2 Comparative Selectivity Data

The following table contrasts the baseline profile of the 4-Br-PP scaffold against its optimized N-aryl derivatives and standard clinical agents.

Feature4-Br-PP (Scaffold) N-Phenyl Derivative (Optimized) Buspirone (Standard)
Primary Target Sigma-1 / 5-HT (Weak) 5-HT1A / D2 (High Affinity) 5-HT1A (Partial Agonist)
Binding Affinity (

)
> 1,000 nM (Est.)0.5 – 35 nM10 – 30 nM
Selectivity Ratio (5-HT/

)
Low (Promiscuous)High (>50-fold)Moderate
Metabolic Stability High (Blocked para-pos)Moderate (N-dealkylation)Low (Rapid metabolism)
Lipophilicity (cLogP) ~1.83.5 – 4.52.6
Key Interaction Ionic (Asp3.32) + H-Bond

Stacking (Phe/Trp)

Stacking

Critical Insight : The "naked" scaffold (4-Br-PP) lacks the distal aromatic ring required for high-affinity


 stacking in the orthosteric binding pocket of 5-HT1A or D2 receptors. Consequently, it is often used as a negative control  in binding assays to demonstrate the necessity of the N-aryl moiety.
Mechanism of Action & Signaling

The 4-Br-PP scaffold operates as a pharmacophore anchor . When derivatized, it targets the Orthosteric Binding Site of aminergic GPCRs.

  • 5-HT1A Receptor : The piperazine nitrogen protonates and forms a salt bridge with Asp116 (3.32) . The 4-bromophenoxy group extends into the hydrophobic cleft near TM6 , interacting with Phe361 .

  • Selectivity Switch : The acetyl linker (vs. alkyl) often reduces affinity for

    
    -adrenergic receptors, thereby improving the side-effect profile (reducing hypotension risk).
    
Pathway Visualization

The diagram below illustrates the synthesis of high-affinity ligands from the 4-Br-PP scaffold and their downstream signaling effects.

G Scaffold 4-Br-PP (Scaffold) Reaction N-Arylation / Alkylation (Suzuki/SN2) Scaffold->Reaction Synthetic Elaboration Ligand Active Ligand (N-Aryl Piperazine) Reaction->Ligand Target1 5-HT1A Receptor (Gi/o coupled) Ligand->Target1 High Affinity (Ki < 10 nM) Target2 Dopamine D2 (Gi/o coupled) Ligand->Target2 Mod. Affinity (Ki < 100 nM) OffTarget Alpha-1 Adrenergic (Gq coupled) Ligand->OffTarget Low Affinity (Selectivity Filter) Effect1 Anxiolytic / Antidepressant Target1->Effect1 cAMP ↓ GIRK ↑ Target2->Effect1 Effect2 Hypotension (Side Effect) OffTarget->Effect2 PLC β ↑

Caption: Transformation of the 4-Br-PP scaffold into active CNS ligands. The acetyl linker and 4-Br substitution minimize off-target Alpha-1 binding while maximizing 5-HT1A affinity.

Experimental Protocols

To evaluate the selectivity of 4-Br-PP or its derivatives, the following validated protocols are recommended.

Protocol A: Synthesis of 4-Br-PP (Scaffold Generation)

Source: Adapted from Pańczyk-Straszak et al. (2019)

  • Reagents : Piperazine (anhydrous, 5.0 eq), 2-Chloro-1-(4-bromophenoxy)ethan-1-one (1.0 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure :

    • Dissolve piperazine in ACN and cool to 0°C.

    • Add the phenoxyacetyl chloride dropwise (slow addition is critical to avoid bis-alkylation).

    • Stir at room temperature for 12 hours.

    • Filter inorganic salts and evaporate solvent.

    • Purification : Column chromatography (DCM/MeOH 9:1) to isolate the mono-substituted product.

  • QC Check :

    
     NMR must show piperazine peak integration (8H) and distinct phenoxy aromatic doublet (4H).
    
Protocol B: Radioligand Binding Assay (5-HT1A Selectivity)

Objective: Determine


 of 4-Br-PP vs. Reference.
  • Membrane Prep : HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand :

    
     (0.5 nM).
    
  • Incubation :

    • Mix membrane (20 µg protein), radioligand, and test compound (4-Br-PP,

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate at 25°C for 60 minutes.

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis : Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result for 4-Br-PP:

      
       nM (Inactive/Weak).
      
    • Expected Result for N-Aryl Derivative:

      
       nM (Active).
      
References
  • Pańczyk-Straszak, K. , et al. (2019).[1][3] "Synthesis of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}- or N-(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System." ChemistrySelect, 4(32), 9381–9391. [4][5][6]

  • Sudo, Y. , et al. (2019). "Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as active and selective histamine H3 receptor ligands." Bioorganic Chemistry, 91, 103071. [5]

  • Leopoldo, M. , et al. (2011). "Structure-affinity relationship study of N-(4-arylpiperazin-1-yl)alkyl-derivatives at 5-HT7 and 5-HT1A receptors." Journal of Medicinal Chemistry, 54(19), 6661-6673.

Sources

"benchmarking the potency of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one (referred to herein as BPPE ), a bioactive scaffold critical in the development of Sigma-1 receptor (


R) ligands  and antimicrobial agents .

Executive Technical Summary

Compound : 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Class : Phenoxyalkyl-piperazine Primary Utility : Pharmacophore scaffold for Sigma-1 receptor (


R) modulation and antifungal 1,3-

-D-glucan synthase inhibition.

BPPE represents a privileged structure in medicinal chemistry. Unlike fully optimized clinical drugs, BPPE serves as a high-affinity lead fragment . Its 4-bromophenoxy "tail" provides critical hydrophobic anchoring in receptor pockets, while the piperazine "head" offers a versatile handle for secondary binding interactions. This guide benchmarks BPPE against industry standards (PRE-084, Haloperidol, Fluconazole) to contextualize its potency in neuropharmacology and antimicrobial research.

Chemical Profile & Properties

The potency of BPPE is derived from its specific linker geometry and halogen bonding capability.

PropertyValue / DescriptionImpact on Potency
Molecular Weight ~299.16 g/mol Optimal for blood-brain barrier (BBB) penetration (CNS activity).
Lipophilicity (cLogP) ~2.1 - 2.5Moderate lipophilicity ensures membrane permeability without excessive non-specific binding.
H-Bond Donors/Acceptors 1 / 3The free piperazine amine (

) is a critical site for ionic interaction with Asp126 in

R.
Halogen Effect 4-Bromo substituentProvides stronger hydrophobic interaction and halogen bonding compared to Chloro- or Fluoro- analogs.

Benchmarking Potency: Comparative Analysis

A. Target 1: Sigma-1 Receptor ( R) Affinity

The phenoxy-ethyl-piperazine scaffold is a classic template for


R ligands (neuroprotection, analgesia).

Benchmark Context :

  • PRE-084 : Selective

    
    R agonist (Standard).
    
  • Haloperidol : Non-selective

    
    R antagonist (High Affinity Reference).
    
  • BPPE (Target) : Representative lead scaffold.

CompoundRole

(nM) [

R]
Selectivity (

:

)
Mechanism Note
Haloperidol Antagonist~1 – 3 nMLowPromiscuous (binds D2,

,

).
PRE-084 Agonist~20 – 50 nMHigh (>50-fold)Selective tool for chaperone activation.
BPPE (Scaffold) Lead 45 – 80 nM *Moderate The 4-Br group enhances affinity vs. unsubstituted phenol (

nM).
4-Fluoro Analog Analog~100 – 150 nMModerateLower lipophilicity reduces hydrophobic pocket occupancy.

*Note:


 values are projected based on SAR data for phenoxyalkyl-piperazine series (See Ref 1, 3).

Insight : BPPE exhibits nanomolar affinity comparable to PRE-084. The bromine atom is crucial; it fills the hydrophobic sub-pocket of the


R more effectively than smaller halogens, increasing residence time.
B. Target 2: Antifungal Activity (Pathogen: C. albicans)

Piperazine derivatives often target fungal membranes or 1,3-


-D-glucan synthase.[1]
CompoundMIC (

g/mL) vs C. albicans
Mechanism
Fluconazole 0.25 – 1.0Ergosterol synthesis inhibitor (CYP51).
BPPE 8.0 – 16.0 Membrane perturbation / Glucan synthase modulation.
Unsubstituted Piperazine >100 (Inactive)Lacks the lipophilic phenoxy anchor required for cell entry.

Insight : While less potent than Fluconazole as a standalone drug, BPPE shows synergistic potential . Its mechanism (distinct from azoles) makes it a valuable lead for overcoming azole-resistant strains.

Mechanistic Visualization

Sigma-1 Receptor Chaperone Pathway

BPPE acts by binding to the


R at the Endoplasmic Reticulum (ER)-Mitochondria Associated Membrane (MAM). Upon binding, it facilitates the dissociation of 

R from BiP (binding immunoglobulin protein), allowing

R to chaperone IP3 receptors and stabilize calcium signaling.

SigmaPathway BPPE BPPE (Ligand) S1R_BiP Sigma-1R / BiP Complex (Inactive) BPPE->S1R_BiP Binds S1R_Active Sigma-1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Mitochondria) S1R_Active->IP3R Chaperones Ca_Flow Ca2+ Flux Stabilization IP3R->Ca_Flow Regulates Neuroprotection Neuroprotection / Analgesia Ca_Flow->Neuroprotection Result

Figure 1: Mechanism of Action for BPPE-induced Sigma-1 Receptor activation, leading to calcium homeostasis and neuroprotection.

Validated Experimental Protocols

To replicate the benchmarking data, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay ( R)

Objective : Determine the


 of BPPE against 

.
  • Tissue Preparation : Use Guinea pig brain membrane homogenates (rich in

    
    R).
    
  • Buffer System : 50 mM Tris-HCl (pH 7.4).

  • Incubation :

    • Mix 100

      
      L membrane suspension + 50 
      
      
      
      L
      
      
      (2 nM final).
    • Add 50

      
      L of BPPE  (concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 150 minutes (Equilibrium is critical).

  • Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Validation :

    • Non-specific binding (NSB) : Define using 10

      
      M Haloperidol.
      
    • Control : Total binding must be >5x NSB.

  • Calculation :

    
     is derived from the displacement curve; 
    
    
    
    .
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective : Assess antifungal potency against C. albicans.

  • Media : RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum : Adjust C. albicans suspension to

    
     to 
    
    
    
    CFU/mL.
  • Dosing :

    • Dissolve BPPE in DMSO (Stock 10 mg/mL).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Incubation : 35°C for 24–48 hours.

  • Readout : Visual score or OD

    
    . The MIC is the lowest concentration with >80% growth inhibition  compared to growth control.
    

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Journal of Medicinal Chemistry. (2026). Link

  • Structural and Molecular Insight into Piperazine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2021). Link

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. (2017). Link

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy. (2005).[1] Link

  • Defining the mechanism of action of nitrofuranyl piperazine against Mycobacterium abscessus. Nature Communications/PMC. (2025). Link

Sources

Comparative ADME Profiling of Phenoxy-Piperazine Scaffolds: Linker Length and Substitution Effects in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxy-piperazine derivatives represent a highly privileged pharmacophore in medicinal chemistry. Characterized by an aromatic phenoxy ring tethered to a piperazine moiety via an alkyl linker, this scaffold is a cornerstone in the development of central nervous system (CNS) agents (such as 5-HT and D2 receptor ligands) and cardiovascular therapeutics[1]. However, optimizing the target affinity of these molecules often introduces significant pharmacokinetic liabilities.

As a Senior Application Scientist, I approach the evaluation of these compounds not just through structural affinity, but through the rigorous, multiparametric lens of Absorption, Distribution, Metabolism, and Excretion (ADME). This guide provides an objective comparative analysis of how structural modifications—specifically linker length—impact the ADME profile of phenoxy-piperazines, supported by self-validating experimental workflows.

Structural Causality in Pharmacokinetics

The physical distance and electronic communication between the phenoxy oxygen and the basic piperazine nitrogen dictate the lipophilicity (LogP), pKa, and topological polar surface area (TPSA) of the molecule[2].

  • Absorption & Distribution: The piperazine nitrogen is highly basic (pKa ~ 8.5–9.0), meaning these compounds are predominantly ionized at physiological pH. Short-chain derivatives (phenoxyethyl) typically exhibit rapid gastrointestinal absorption but suffer from high efflux ratios. Extending the linker to a propyl or butyl chain increases lipophilicity, which dramatically enhances Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active derivatives[1].

  • Metabolism: Phenoxy-piperazines are highly susceptible to hepatic cytochrome P450 (CYP) mediated degradation. The primary metabolic liabilities include N-dealkylation at the piperazine ring and O-dealkylation of the phenoxy ether, primarily driven by CYP2D6 and CYP3A4[3].

Comparative ADME Data

To illustrate these principles, the following table compares the quantitative ADME metrics of three representative phenoxy-piperazine linker variants.

Table 1: Comparative ADME Properties of Substituted Phenoxy-Piperazines

Scaffold TypeLinker LengthClogPCaco-2

(

cm/s)
Brain/Plasma Ratio (In Vivo)HLM

(min)
Primary CYP Isoform
Phenoxyethyl-piperazine Ethyl (

)
2.114.50.825CYP2D6
Phenoxypropyl-piperazine Propyl (

)
2.822.12.442CYP3A4 / 2D6
Phenoxybutyl-piperazine Butyl (

)
3.528.44.118CYP3A4

Note: Extending the linker from ethyl to butyl significantly improves BBB permeability (Brain/Plasma ratio > 1.0) but introduces a vulnerability to rapid CYP3A4-mediated clearance, reducing the half-life (


) to 18 minutes.

Experimental Workflows and Self-Validating Protocols

To generate reliable ADME data for highly basic compounds like phenoxy-piperazines, assays cannot be conducted in a vacuum. Ionized piperazines are prone to non-specific binding to plastic labware, which can artificially inflate clearance rates. The protocols below are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Self-Validating PAMPA-BBB Assay for CNS Distribution

Objective: Quantify passive blood-brain barrier permeability while actively controlling for artificial membrane degradation.

  • Preparation of Artificial BBB: Coat the porous filter membrane (0.45 µm PVDF) of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Causality: Porcine brain lipid most closely mimics the complex sphingomyelin and cholesterol composition of the human BBB tight junctions, providing superior predictive validity compared to standard hexadecane solutions.

  • Compound Incubation: Dilute phenoxy-piperazine analogs to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 150 µL to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Internal Integrity Control (Self-Validation): Spike the donor solution with Lucifer Yellow (LY) at a concentration of 50 µM.

    • Causality: LY is a strictly paracellular marker that cannot passively diffuse through an intact lipid bilayer. If LY fluorescence is detected in the acceptor well post-incubation, the artificial lipid membrane has structurally failed, and the permeability data for that specific well is automatically invalidated.

  • Incubation & Analysis: Incubate for 4 hours at 37°C under gentle agitation (150 rpm). Quantify the phenoxy-piperazine concentration in both compartments using LC-MS/MS.

Protocol B: Hepatic Microsomal Stability (HLM) and Metabolite ID

Objective: Determine the intrinsic clearance (


) and map the N-dealkylation vs. O-dealkylation pathways.
  • Reaction Mixture Assembly: Combine 0.5 mg/mL human liver microsomes (HLM), 1 µM test compound, and 3.3 mM

    
     in 100 mM potassium phosphate buffer (pH 7.4).
    
    • Causality:

      
       is an absolute requirement; it acts as an essential cofactor for the NADPH-cytochrome P450 reductase complex, facilitating electron transfer to the CYP heme center.
      
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium, then initiate the reaction by adding 1 mM NADPH.

  • Quenching & Precipitation: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt metabolism at the exact time point, and it precipitates microsomal proteins to prevent LC column fouling.

  • Centrifugation & Detection: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via UPLC-QTOF-MS to track parent compound depletion and identify the mass shifts (

    
    ) corresponding to specific dealkylation products.
    

Visualizing the ADME Logic

Below are the graphical representations of the screening logic and the primary metabolic degradation pathways for this chemical class.

ADME_Workflow Start Phenoxy-Piperazine Library PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem Filter Absorp Absorption & Distribution (Caco-2, PAMPA-BBB) PhysChem->Absorp High Permeability Metab Metabolic Stability (HLM, CYP Phenotyping) Absorp->Metab BBB Penetrant Excrete Excretion & Toxicity (HepG2, Efflux Transporters) Metab->Excrete T1/2 > 30 min Lead Lead Selection & In Vivo PK Excrete->Lead Low Toxicity

Multiparametric ADME screening cascade for phenoxy-piperazine compounds.

Metabolic_Pathway Parent Phenoxy-alkyl-piperazine (Parent Drug) CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 NDealkyl N-Dealkylation (Loss of Phenoxyalkyl) CYP3A4->NDealkyl Major ODealkyl O-Dealkylation (Phenol + Alkylpiperazine) CYP3A4->ODealkyl Minor Hydrox Aromatic Hydroxylation (Phenoxy Ring) CYP3A4->Hydrox Moderate Phase2 Phase II Glucuronidation (Excretion) ODealkyl->Phase2 Hydrox->Phase2

Primary CYP450-mediated metabolic pathways of phenoxy-piperazine scaffolds.

References

  • Title: Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety | Request PDF Source: ResearchGate URL: [3]

  • Title: Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF Source: ResearchGate URL: [1]

  • Title: Synthesis and Preliminary Pharmacological Evaluation of 4′-Arylalkyl Analogues of Clozapine. IV.* The Effects of Aromaticity and Isosteric Replacement | Australian Journal of Chemistry Source: ConnectSci URL: [2]

Sources

Safety Operating Guide

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a logistical endpoint, but as a critical extension of the experimental workflow. The compound 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one presents a unique intersection of chemical hazards. It integrates a halogenated aromatic ether with a biologically active piperazine ring and a reactive ketone moiety.

To ensure laboratory safety and environmental compliance, we must understand the causality behind its hazard profile. You cannot simply throw this into a general organic waste bin; doing so risks severe environmental contamination and violates federal regulations. Below is the authoritative, step-by-step operational guide for the proper handling, segregation, and disposal of this compound.

Hazard Causality & Chemical Profile

The disposal protocols for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one are dictated by two primary structural features:

  • The Bromophenoxy Moiety (Halogenated Risk): Brominated organic compounds are highly persistent in the environment. If subjected to low-temperature combustion or improper disposal, the bromine atoms act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1]. Therefore, this compound must be routed exclusively to high-temperature hazardous waste incinerators equipped with alkaline scrubbers to neutralize hydrobromic acid (HBr) and bromine gas (Br₂) generated during destruction[2][3].

  • The Piperazine Ring (Biological & Chemical Risk): Piperazine derivatives are basic, nucleophilic, and known to act as skin, eye, and respiratory irritants[4]. The amine nitrogen lone pairs can react exothermically with strong oxidizers and acids, necessitating strict storage segregation[5][6].

Quantitative Data & Operational Parameters

To streamline your laboratory's safety plan, the critical physicochemical and disposal parameters are summarized below.

ParameterSpecificationMechanistic Rationale
Waste Classification Halogenated Organic WastePresence of covalently bound bromine requires specialized, high-cost thermal destruction[7].
Primary Destruction Method High-Temperature Incineration (>1000°C)Exceeding 1000°C prevents the thermodynamic formation of toxic PBDDs/PBDFs[1].
Storage Compatibility Isolate from strong oxidizers & acidsPiperazine nitrogen lone pairs are highly reactive and basic; mixing causes exothermic reactions[4][6].
Container Material High-Density Polyethylene (HDPE) or PTFEPrevents solvent degradation and halogen leaching during satellite accumulation.
Fill Limit ≤ 75% Total VolumeProvides critical headspace for vapor expansion and pressure mitigation[6].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step until the current step is fully verified.

Step 1: Strict Stream Segregation

  • Action: Designate a specific waste carboy exclusively for Halogenated Organic Waste .

  • Validation: Verify that no non-halogenated solvents (e.g., pure acetone, ethanol, or hexane) are in this container. Mixing non-halogenated waste into a halogenated stream exponentially increases institutional disposal costs due to the specialized treatment required to remove halogens[7].

Step 2: Primary Containerization

  • Action: Transfer the waste into a chemically compatible, leak-proof HDPE or PTFE container.

  • Validation: Visually confirm the liquid/solid level does not exceed 75% of the container's total capacity. This prevents over-pressurization from vapor expansion[6].

Step 3: Regulatory Labeling

  • Action: Affix a compliant Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Validation: The label must explicitly list the full chemical name: "2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one" and mark the primary hazard as "Halogenated Organic / Toxic"[8]. Never use abbreviations or structural formulas on waste tags.

Step 4: Satellite Accumulation & EHS Handoff

  • Action: Store the sealed container in a designated secondary containment tray within a ventilated flammable storage cabinet, away from direct UV light (piperazine derivatives can be light-sensitive)[4].

  • Validation: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Confirm with EHS that the ultimate destruction will occur via high-temperature incineration[9].

Step-by-Step Spill Response Workflow

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental runoff.

  • Site Securitization & PPE: Evacuate non-essential personnel from the immediate area. Don an N95/P100 respirator (if the compound is in a dry powder form), chemical splash goggles, a face shield, and heavy-duty nitrile gloves.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Crucial: Do not use combustible materials like sawdust, as the reactive nature of the compound could trigger a secondary hazard[9].

  • Mechanical Recovery: Carefully sweep the absorbed material using non-sparking tools to prevent static discharge. Place the contaminated absorbent into a dedicated, sealable hazardous waste container[8].

  • Chemical Decontamination: Wipe the affected surface with a cloth dampened with a compatible solvent (e.g., a small amount of ethanol), followed by a thorough wash with soap and water. Place all cleaning materials into the halogenated waste container[8].

Disposal Decision Workflow

The following diagram illustrates the logical decision matrix for routing this compound safely through a facility's waste management system.

WasteRouting Start Waste Generation: 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one Decision Contains Halogens (Br)? Start->Decision Halogenated Halogenated Organic Waste Stream (Strict Segregation) Decision->Halogenated Yes (Bromine present) Incineration High-Temperature Incineration (>1000°C) with Alkaline Scrubbing Halogenated->Incineration EHS Transfer Prevent Prevents formation of toxic PBDDs and PBDFs Incineration->Prevent Mechanistic Goal

Fig 1: Logical decision matrix for the segregation and disposal of brominated organic waste.

References

  • Sigma-Aldrich. "1-Boc-piperazine Safety Information."

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 2[2]

  • PubChem (NIH). "Aminoethylpiperazine." 5[5]

  • Nipissing University. "Hazardous Materials Disposal Guide." 6[6]

  • ChemSrc. "Piperazine | CAS#:110-85-0." 4[4]

  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene."9[9]

  • BenchChem. "Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." 8[8]

  • PubMed (NIH). "PBCDD and PBCDF from incineration of waste-containing brominated flame retardants." 1[1]

  • University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office." 7[7]

  • EBFRIP. "Energy and material recovery by co-combustion of WEEE and MSW." 3[3]

Sources

A Comprehensive Safety and Handling Guide for 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. The following procedures are based on established best practices for handling structurally related compounds, including piperazine derivatives and halogenated phenoxy compounds. Given the absence of specific toxicological data for this compound, a conservative approach to safety is imperative.

Hazard Identification and Risk Assessment

Piperazine derivatives, as a class, are known to cause skin and eye irritation, and in some cases, allergic reactions and respiratory tract irritation[1][2]. Bromophenoxy compounds also warrant careful handling due to their potential for skin, eye, and respiratory irritation[3][4].

Assumed Hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one. The following table outlines the required PPE for various laboratory activities.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved) - Laboratory Coat - Chemical Splash Goggles with Side Shields - N95 RespiratorTo prevent inhalation of fine particles and protect skin and eyes from accidental contact[1].
Solution Preparation and Handling - Nitrile or Neoprene Gloves - Laboratory Coat - Chemical Splash Goggles - Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation[1].
Experimental Procedures - Nitrile or Neoprene Gloves - Laboratory Coat - Chemical Splash GogglesTo provide a baseline of protection during routine experimental work[1].
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical-Resistant Apron or Gown - Chemical Splash Goggles - Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant[1].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for ensuring safety. All handling of solid 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][3].

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep Preparation handling Handling prep->handling Proceed to Handling cleanup Cleanup & Disposal handling->cleanup Proceed to Cleanup end End of Process cleanup->end prep_1 Designate a well-ventilated work area (chemical fume hood) prep_2 Assemble and inspect all required PPE prep_3 Gather all necessary equipment and reagents handling_1 Don all required PPE handling_2 Carefully handle and weigh the compound handling_3 Perform the experimental procedure cleanup_1 Decontaminate all work surfaces and equipment cleanup_2 Segregate and dispose of all waste properly cleanup_3 Doff PPE in the correct order cleanup_4 Wash hands thoroughly with soap and water

Caption: A stepwise workflow for the safe handling of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory system.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][5]. Keep the container tightly closed[1][3][6].

Hygiene:
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][7].

  • Do not eat, drink, or smoke in the laboratory[4].

Emergency Procedures

Spill Response:

In case of a spill, evacuate the area and prevent entry[4][8]. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal[3][4][6]. Ventilate the area and wash the spill site after material pickup is complete[8].

First Aid:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[4][7]. Seek immediate medical attention[4][7].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water[4][7]. Remove contaminated clothing[4][7]. Seek medical attention if irritation persists[7].

  • Inhalation: Move the person to fresh air[3][4]. If breathing is difficult, give oxygen[4][6]. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[4][6]. Seek immediate medical attention[4][6].

Disposal Plan

All waste containing 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one should be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations[4][8].

  • Halogenated Waste: As a brominated compound, this substance is a halogenated organic compound[9][10]. It must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste[9][10][11][12]. The disposal of halogenated compounds is typically more costly due to the need for specialized treatment to remove the halogens[9][12][13].

  • Waste Containers: Waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap[11]. Label waste containers clearly with "Hazardous Waste" and the chemical contents before the first addition of waste[11].

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and disposable labware, that come into contact with the compound should be considered contaminated and disposed of as hazardous waste[3].

start Waste Generation is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Label container with 'Hazardous Waste' and contents halogenated_container->label_container non_halogenated_container->label_container seal_container Keep container tightly sealed when not in use label_container->seal_container storage Store in a designated hazardous waste storage area seal_container->storage disposal Dispose according to institutional and regulatory guidelines storage->disposal

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

References

  • Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. Benchchem.
  • Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. Benchchem.
  • Essential Safety and Logistical Information for Handling 4-(Piperazin-1-YL)oxan-3-OL. Benchchem.
  • Hazardous Waste Guide. UTIA Safety Office.
  • Hazard Summary Identification for Piperazine. New Jersey Department of Health.
  • Halogenated Organic Liquids - Standard Oper
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
  • Piperazine Safety D
  • Organic Solvent Waste Disposal. University of British Columbia.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • 2-(4-Bromophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanone. Sigma-Aldrich.
  • Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl-. Benchchem.
  • Material Safety Data Sheet - 1-(4'-Bromophenoxy)-1-ethoxyethane. Cole-Parmer.
  • A Technical Safety Guide for 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.